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  • Product: Methyl 2-iodooxazole-4-carboxylate
  • CAS: 1379359-08-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 2-iodooxazole-4-carboxylate: A Technical Guide for Late-Stage Functionalization

Executive Summary As medicinal chemistry continues to prioritize highly functionalized, sp²-rich heterocycles, the oxazole core remains a privileged scaffold. It serves as a robust bioisostere for amides and esters, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry continues to prioritize highly functionalized, sp²-rich heterocycles, the oxazole core remains a privileged scaffold. It serves as a robust bioisostere for amides and esters, frequently appearing in kinase inhibitors, COX-2 antagonists, and macrocyclic natural products. Methyl 2-iodooxazole-4-carboxylate (CAS: 1379359-08-6) emerges as a highly strategic bifunctional building block. By possessing both a highly reactive C2-iodo substituent and a C4-carboxylate ester, it acts as a versatile linchpin for the rapid, regioselective assembly of complex heteroaryl architectures.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its superior reactivity, and a self-validating experimental protocol for its integration into high-throughput drug discovery workflows.

Physicochemical Profiling & Pharmacokinetic Causality

Understanding the baseline physicochemical properties of a building block is critical for predicting the pharmacokinetic (PK) trajectory of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of Methyl 2-iodooxazole-4-carboxylate [1]

PropertyValueCausality / Impact on Drug Design
CAS Number 1379359-08-6Standard identifier for procurement and regulatory tracking.
Molecular Formula C5H4INO₃Defines the core halogenated oxazole-carboxylate scaffold.
Molecular Weight 252.99 g/mol Low MW allows for extensive downstream elaboration (e.g., cross-coupling and amidation) without violating Lipinski's Rule of 5.
LogP 1.06Moderate lipophilicity is optimal for fragment-based drug discovery (FBDD), ensuring excellent aqueous solubility during primary biochemical assays.
TPSA 52.33 ŲSits well below the 90 Ų threshold, providing the flexibility to tune downstream derivatives for either central nervous system (CNS) penetration or peripheral restriction.
Heavy Atoms 10 (5 Aromatic)Provides a rigid, predictable 3D vector for structure-based drug design (SBDD) and target engagement.

Reactivity & Mechanistic Causality

The strategic advantage of Methyl 2-iodooxazole-4-carboxylate lies in the specific placement and nature of its halogen substituent. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira), the reactivity of the carbon-halogen (C-X) bond dictates the efficiency of the rate-determining oxidative addition step.

The reactivity trend for halooxazoles is strictly governed by2[2]. The C-I bond at the C2 position is exceptionally labile. This is caused by the synergistic electron-withdrawing effects of the adjacent electronegative nitrogen and oxygen atoms, which highly polarize the C2 carbon. Consequently, the iodo-variant undergoes oxidative addition by Pd(0) species at significantly lower temperatures than its bromo- or chloro-counterparts.

Furthermore, direct C2-deprotonation (metalation) of oxazoles often competes with a3, which can drastically reduce yields[3]. Utilizing the pre-functionalized 2-iodooxazole bypasses this unstable tautomeric intermediate, locking the reaction into a predictable, high-yielding cross-coupling catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + Methyl 2-iodooxazole-4-carboxylate PdII_X R-Pd(II)(I)L2 (R = Oxazole-4-carboxylate) OxAdd->PdII_X TransMet Transmetalation (+ Ar-B(OH)2 / Base) PdII_X->TransMet PdII_Ar R-Pd(II)(Ar)L2 TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Arylated Oxazole Product RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed C2-arylation of 2-iodooxazoles.

Self-Validating Experimental Protocol: High-Throughput Suzuki-Miyaura C2-Diversification

To maximize the utility of this building block in library synthesis, the following protocol details a robust, self-validating Suzuki-Miyaura coupling workflow.

Objective: Regioselective C2-arylation of Methyl 2-iodooxazole-4-carboxylate. Self-Validating Mechanism: The protocol mandates an in-process LC-MS analytical gate at t=1h . This ensures catalyst activation and prevents the loss of valuable boronic acid building blocks by allowing for mid-reaction catalyst spiking if conversion stalls.

Step-by-Step Methodology:
  • Inert Preparation (Glovebox/Schlenk Line): In a flame-dried 10 mL microwave vial, charge Methyl 2-iodooxazole-4-carboxylate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Causality: The bulky, bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, drastically accelerating the reductive elimination step and preventing off-target protodeboronation.

  • Solvent Addition: Suspend the mixture in thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality: The biphasic system ensures the simultaneous solvation of the organic substrates and the inorganic base, facilitating the crucial transmetalation step.

  • Reaction Execution: Seal the vial with a Teflon-lined crimp cap and heat to 80°C in an oil bath or dedicated microwave reactor.

  • In-Process Validation Gate (t = 1h): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade MeCN, and analyze. Validation Check: Monitor for the disappearance of the starting material mass ( m/z 253.9 [M+H]+ ) and the emergence of the product mass. If starting material remains >50% , the system has stalled (likely due to trace oxygen); spike with an additional 2 mol% catalyst and continue heating.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Workflow Prep Step 1: Reagent Prep Atmosphere: N2/Ar Base: K2CO3 Mix Step 2: Assembly Substrate + Ar-B(OH)2 + Pd(dppf)Cl2 Prep->Mix React Step 3: Thermocycling Temp: 80°C Solvent: Dioxane/H2O Mix->React Validate Step 4: Validation Gate LC-MS Check at t=1h (Self-Validating) React->Validate Validate->React If SM > 50% (Spike Catalyst) Purify Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Validate->Purify

Figure 2: Experimental workflow for high-throughput C2-diversification.

Downstream Applications in Drug Discovery

Once the C2 position is functionalized, the C4-methyl ester serves as the secondary vector for diversification. Standard saponification (LiOH, THF/H₂O) yields the corresponding carboxylic acid, which can be rapidly coupled with various aliphatic or aromatic amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This dual-vector approach enables the rapid generation of highly complex, sp²-enriched libraries, accelerating hit-to-lead (H2L) campaigns in oncology, immunology, and neuropharmacology.

References

  • Guidechem Chemical Database. "1379359-08-6 METHYL 2-IODOOXAZOLE-4-CARBOXYLATE - Properties". Guidechem.
  • BenchChem Technical Support. "A Comparative Guide: Ethyl 2-iodooxazole-4-carboxylate vs. Ethyl 2-bromooxazole-4". BenchChem.
  • Beilstein Journal of Organic Chemistry. "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series". Beilstein Journals.

Sources

Exploratory

Methyl 2-iodooxazole-4-carboxylate (CAS 1379359-08-6): A Technical Guide to Synthesis and Cross-Coupling Applications

Executive Summary Methyl 2-iodooxazole-4-carboxylate is a highly specialized, densely functionalized heterocyclic building block. In modern medicinal chemistry and natural product synthesis, 2,4-disubstituted oxazoles ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-iodooxazole-4-carboxylate is a highly specialized, densely functionalized heterocyclic building block. In modern medicinal chemistry and natural product synthesis, 2,4-disubstituted oxazoles are ubiquitous motifs, serving as the structural backbone for potent cytotoxic marine macrolides such as Enigmazole A[1][2] and Disorazoles[3][4]. This whitepaper details the physicochemical properties, mechanistic synthesis pathways, and validated cross-coupling protocols for this crucial ambident synthon, providing researchers with a self-validating framework for its application.

Chemical Identity & Core Properties

The exact structural and physical parameters of the compound are summarized below to ensure accurate stoichiometric calculations and analytical tracking[5][6][7].

PropertyValue
IUPAC Name Methyl 2-iodo-1,3-oxazole-4-carboxylate
CAS Registry Number 1379359-08-6
Molecular Formula C5H4INO3
Molecular Weight 252.99 g/mol
SMILES COC(=O)C1=COC(=N1)I
Structural Class Halogenated Heterocycle (Oxazole)

Mechanistic Pathways: Synthesis of the Iodooxazole Core

The synthesis of 2-iodooxazoles typically circumvents direct electrophilic iodination due to the inherently electron-deficient nature of the oxazole ring. Instead, a Sandmeyer-type diazotization of the corresponding 2-aminooxazole is the field-proven standard for accessing this scaffold[4].

Mechanistic Causality: The primary amine of methyl 2-aminooxazole-4-carboxylate is weakly nucleophilic. Nitrosation requires a strongly acidic environment to generate the active nitrosonium ion (NO⁺). The resulting diazonium salt is highly unstable and prone to decomposition; thus, it must be generated in situ at low temperatures (0–5 °C) and immediately intercepted by an excess of potassium iodide (KI)[4]. The rapid expulsion of nitrogen gas provides the thermodynamic driving force for the formation of the C–I bond.

Sandmeyer A Methyl 2-aminooxazole -4-carboxylate B Diazonium Intermediate [Oxazole-N2+] A->B NaNO2, H+ (Nitrosation) C Methyl 2-iodooxazole -4-carboxylate B->C KI (Iodide Substitution)

Mechanistic flow of the Sandmeyer-type iodination of 2-aminooxazole derivatives.

Application in Medicinal Chemistry: The Ambident Synthon

Methyl 2-iodooxazole-4-carboxylate serves as a highly versatile ambident synthon[2]. The C2-iodide is primed for oxidative addition by transition metals, while the C4-carboxylate can be independently manipulated (e.g., reduced to an aldehyde or alcohol, or saponified) for bidirectional bond construction[1].

Why Negishi Coupling? Attempting to metalate the C2 position of an oxazole using lithium or magnesium (Grignard reagents) often leads to catastrophic electrocyclic ring-opening, yielding acyclic isocyanides. To preserve the fragile oxazole architecture, direct zinc insertion into the C–I bond is employed[1]. The resulting oxazol-2-ylzinc reagent exhibits highly covalent character, suppressing ring-opening pathways, and undergoes efficient Negishi cross-coupling with aryl or alkenyl halides under palladium catalysis[1][2].

Negishi Iodo Methyl 2-iodooxazole-4-carboxylate (Ambident Synthon) Zinc Oxazol-2-ylzinc Reagent (Zinc Insertion) Iodo->Zinc Zn(0), THF (Oxidative Addition) Coupled 2,4-Disubstituted Oxazole (e.g., Macrolide Fragment) Zinc->Coupled R-X, Pd(0) Catalyst (Transmetalation & Reductive Elimination)

Negishi cross-coupling workflow utilizing the 2-iodooxazole synthon.

Experimental Protocols: A Self-Validating System

Protocol A: Sandmeyer-Type Iodination

This protocol outlines the conversion of methyl 2-aminooxazole-4-carboxylate to the iodo-derivative, utilizing visual cues for self-validation[4].

  • Preparation: Suspend methyl 2-aminooxazole-4-carboxylate (1.0 equiv) in a mixture of acetonitrile and aqueous p-toluenesulfonic acid (p-TsOH, 3.0 equiv).

    • Causality:p-TsOH provides the necessary protonation for nitrosonium formation without introducing competing nucleophiles like chloride, which could lead to chlorinated byproducts.

  • Diazotization: Cool the reactor strictly to 0 °C. Add an aqueous solution of NaNO₂ (1.5 equiv) dropwise over 15 minutes.

    • Validation: The solution will turn pale yellow, indicating diazonium formation. Maintain the temperature below 5 °C to prevent premature thermal degradation.

  • Iodination: Slowly add an aqueous solution of KI (2.5 equiv).

    • Validation: Immediate evolution of N₂ gas (vigorous bubbling) and a color shift to dark brown/purple (liberation of I₂) will occur, confirming the substitution trajectory.

  • Quenching & Isolation: Stir for 2 hours while warming to room temperature. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the dark iodine color completely dissipates. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash silica gel chromatography.

Protocol B: Negishi Cross-Coupling via Zinc Insertion

This protocol details the bidirectional coupling strategy famously utilized in the total synthesis of Enigmazole A[1][2].

  • Zinc Activation: In a flame-dried Schlenk flask under argon, suspend zinc dust (3.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, followed by TMSCl (5 mol%) at room temperature.

    • Causality: Chemical activation removes the passivating ZnO layer, ensuring rapid and reproducible oxidative addition.

  • Zinc Insertion: Add methyl 2-iodooxazole-4-carboxylate (1.0 equiv) to the activated zinc suspension. Stir at 30 °C for 1–2 hours.

    • Validation: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc). The formation of the oxazol-2-ylzinc iodide is complete when the UV-active starting iodide is no longer detectable.

  • Cross-Coupling: In a separate flask, dissolve the electrophile (e.g., an alkenyl bromide, 0.9 equiv) and Pd(PPh₃)₄ (5 mol%) in THF. Transfer the organozinc solution to this flask via a syringe filter (to remove excess zinc dust). Heat to 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to break down the zinc complexes. Extract with diethyl ether, concentrate, and purify the resulting 2,4-disubstituted oxazole.

Safety, Handling, and Storage

  • Light Sensitivity: Like many halogenated heterocycles, the C–I bond is susceptible to homolytic cleavage upon prolonged exposure to UV light.

  • Storage: Store at 2–8 °C in amber glass vials under an inert atmosphere (Argon or N₂) to ensure long-term stability and prevent oxidative degradation.

References

  • Skepper, C. K., Quach, T., & Molinski, T. F. (2010). Total synthesis of enigmazole A from Cinachyrella enigmatica. Bidirectional bond constructions with an ambident 2,4-disubstituted oxazole synthon. Journal of the American Chemical Society, 132(30), 10286-10292. DOI:[Link]

  • Nicolaou, K. C., et al. (2018). SYNTHESIS OF DISORAZOLES AND THEIR ANALOGUES AS POWERFUL ANTICANCER AGENTS. Patent WO2018237178A1. Google Patents.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 2-iodooxazole-4-carboxylate

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-iodooxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] While d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-iodooxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] While direct experimental spectra for this specific regioisomer are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this important chemical entity.

Introduction

Methyl 2-iodooxazole-4-carboxylate is a member of the oxazole family, a class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom.[1] The presence of an iodine atom at the 2-position and a methyl ester at the 4-position makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.[2] Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following sections outline the predicted spectroscopic data for Methyl 2-iodooxazole-4-carboxylate. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the protons of the methyl ester and the proton on the oxazole ring.

Table 1: Predicted ¹H NMR Data for Methyl 2-iodooxazole-4-carboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH5 (oxazole ring)The proton at the 5-position of the oxazole ring is in a deshielded environment due to the electronegativity of the adjacent oxygen and nitrogen atoms, and the aromatic nature of the ring. Similar protons in other 4-carboxy-oxazole systems show resonances in this region.[3]
~3.9Singlet3H-OCH₃ (methyl ester)The protons of the methyl ester group are expected to appear as a singlet in this region, which is characteristic for methyl esters.[4][5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for Methyl 2-iodooxazole-4-carboxylate

Chemical Shift (δ, ppm)AssignmentRationale
~162C=O (ester)The carbonyl carbon of the ester group is expected to have a chemical shift in this downfield region, which is typical for ester carbonyls.[4]
~150C5 (oxazole ring)The carbon atom at the 5-position is adjacent to the oxygen atom and is part of the aromatic ring, leading to a downfield chemical shift.[3]
~130C4 (oxazole ring)The carbon at the 4-position, substituted with the ester group, will be deshielded.
~90C2 (oxazole ring)The carbon atom bonded to the iodine is expected to have a significantly upfield chemical shift due to the heavy atom effect of iodine.
~52-OCH₃ (methyl ester)The carbon of the methyl ester group typically appears in this region.[4][5]
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for Methyl 2-iodooxazole-4-carboxylate

Wavenumber (cm⁻¹)Functional GroupDescription
~3100C-H stretchAromatic C-H stretch of the oxazole ring.
~2950C-H stretchAliphatic C-H stretch of the methyl group.
~1720C=O stretchStrong absorption characteristic of the ester carbonyl group.[4]
~1600C=N stretchAromatic ring stretch of the oxazole.
~1450C-H bendAsymmetric and symmetric bending of the methyl group.
~1250C-O stretchAsymmetric stretch of the ester C-O bond.
~1100C-O stretchSymmetric stretch of the ester C-O bond.

The region below 1000 cm⁻¹ is considered the fingerprint region and will contain a unique pattern of absorptions specific to the overall molecular structure.[6]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-iodooxazole-4-carboxylate

m/zIonRationale
267[M]⁺Molecular ion peak corresponding to the exact mass of C₅H₄INO₃.
236[M - OCH₃]⁺Loss of the methoxy group from the ester.
208[M - COOCH₃]⁺Loss of the entire methyl ester group.
140[M - I]⁺Loss of the iodine atom.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram 1: NMR Sample Preparation and Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of Methyl 2-iodooxazole-4-carboxylate B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer F Tune and shim the probe E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Apply Fourier Transform G->I H->I J Phase and baseline correct I->J K Integrate peaks (¹H) J->K L Reference chemical shifts K->L

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2-iodooxazole-4-carboxylate.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw data to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • For the ¹H spectrum, integrate the peak areas to determine the relative ratios of protons.

    • Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Diagram 2: ATR-FTIR Spectroscopy Workflow

IR_Workflow A Clean the ATR crystal (e.g., with isopropanol) B Acquire a background spectrum A->B C Place a small amount of solid sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E F Process the spectrum (baseline correction, peak picking) E->F

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of solid Methyl 2-iodooxazole-4-carboxylate directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Process the resulting spectrum by performing a baseline correction and identifying the peak positions (wavenumbers).

Mass Spectrometry (MS)

Diagram 3: LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water) B Filter the solution through a 0.22 µm syringe filter A->B C Transfer to an autosampler vial B->C D Inject the sample into the LC system E Separate on a C18 column D->E F Introduce eluent into the mass spectrometer (e.g., ESI source) E->F G Acquire mass spectrum F->G

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Further dilute this stock solution with a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., a C18 reversed-phase column).

    • The compound is eluted from the column and introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation.[8]

Conclusion

The predicted spectroscopic data and detailed experimental protocols provided in this guide serve as a valuable resource for the unambiguous identification and characterization of Methyl 2-iodooxazole-4-carboxylate. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development endeavors.

References

  • Supporting Information. Synthesis of oxazoles via a copper-catalyzed tandem oxidative cyclization. AWS. [Link]

  • European Journal of Chemistry. Synthesis and characterization of new isoxazole derivatives. [Link]

  • Supporting Information. FT-IR and NMR spectra of pyrimidine derivatives. [Link]

  • Sharma, K., et al. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Reddy, B. V. S., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]

  • Jiang, J., & Yang, W. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Royal Society of Chemistry. Electronic supplementary information. [Link]

  • Van Acker, T., et al. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. [Link]

  • Shahzadi, S., et al. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. [Link]

  • Google Patents. Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • ResearchGate. 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. [Link]

  • MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • ResearchGate. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [https://www.researchgate.net/publication/281604723_Determination_of_2-Methylimidazole_4-Methylimidazole_and_2-Acetyl-4-1234-tetrahydroxybutylimidazole_in_Licorice_Using_High-Performance_Liquid_Chromatography-Tandem_Mass_Spectrometry_Stable-Isotope_Dilu]([Link]_ Chromatography-Tandem_Mass_Spectrometry_Stable-Isotope_Dilu)

  • PubMed. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid.... [Link]

Sources

Exploratory

Stability, Storage, and Handling of Methyl 2-iodooxazole-4-carboxylate

An In-Depth Technical Guide: Introduction Methyl 2-iodooxazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] Its utility stems from the unique arrangeme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction

Methyl 2-iodooxazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] Its utility stems from the unique arrangement of reactive functional groups: an electron-deficient oxazole ring, a methyl ester susceptible to modification, and a highly reactive carbon-iodine bond ideal for transition-metal-catalyzed cross-coupling reactions.[1][3] This high reactivity, however, necessitates a thorough understanding of the compound's stability profile to ensure its integrity, purity, and the reproducibility of experimental outcomes.

This guide provides an in-depth analysis of the factors governing the stability of Methyl 2-iodooxazole-4-carboxylate. We will explore potential degradation pathways and offer field-proven protocols for its optimal storage and handling, designed for researchers, scientists, and drug development professionals who rely on this reagent for synthesizing novel molecular entities.

Core Chemical Characteristics and Intrinsic Reactivity

The stability of Methyl 2-iodooxazole-4-carboxylate is intrinsically linked to the reactivity of its constituent functional groups. Understanding these characteristics is the foundation for predicting its behavior under various conditions.

PropertyData
Molecular Formula C₅H₄INO₃
Molecular Weight 265.00 g/mol
Appearance Typically a pale yellow solid or liquid, depending on purity[1]
Key Functional Groups 2-Iodo, 4-Carboxylate (Methyl Ester), Oxazole Ring
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate); poorly soluble in water[1]

Causality Behind Reactivity:

  • The Carbon-Iodine (C-I) Bond: The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl).[3] This low bond energy makes the iodine an excellent leaving group, which is highly desirable for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] However, this weakness also renders the bond susceptible to cleavage by light (photolysis) and heat, a primary driver of degradation.

  • The Methyl Ester: As a carboxylic acid derivative, the methyl ester is prone to nucleophilic acyl substitution.[4] The most common reaction is hydrolysis, catalyzed by acid or base, which converts the ester back to the corresponding carboxylic acid. This can alter the compound's solubility, reactivity, and chromatographic behavior.

  • The Oxazole Ring: The oxazole ring is an aromatic heterocycle, but it can be less stable than other aromatic systems under harsh conditions. While generally robust, certain substituted oxazoles can be susceptible to hydrolytic ring-opening, particularly under strong acidic or basic conditions.[5]

Key Factors Influencing Stability & Degradation

To maintain the purity and efficacy of Methyl 2-iodooxazole-4-carboxylate, four environmental factors must be meticulously controlled: Light, Temperature, Moisture, and Atmosphere.

Light (Photostability)

Exposure to light, particularly in the UV spectrum, is one of the most significant threats to the stability of iodo-aromatic compounds. The energy from photons can be absorbed by the molecule, leading to homolytic cleavage of the weak C-I bond. This generates a highly reactive aryl radical and an iodine radical, which can initiate a cascade of secondary reactions, often resulting in discoloration (darkening) and the formation of impurities. Therefore, protecting the compound from light is non-negotiable.[6]

Moisture (Hydrolytic Stability)

The presence of water, even in trace amounts, can lead to the slow hydrolysis of the methyl ester group to form 2-iodooxazole-4-carboxylic acid. This process is accelerated by the presence of acidic or basic contaminants. The resulting carboxylic acid impurity can complicate subsequent reactions, particularly those sensitive to protic sources. In very harsh conditions, moisture could potentially contribute to the degradation of the oxazole ring itself.[5]

Temperature

Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all potential degradation reactions.[7] For Methyl 2-iodooxazole-4-carboxylate, this includes the rate of hydrolysis and the potential for thermal decomposition, which can lead to the release of volatile byproducts like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6][8] Cool or refrigerated storage is essential to minimize these processes.[6][9]

Atmosphere (Oxidative Stability)

The compound should be stored away from strong oxidizing agents.[6][8][10] While the oxazole ring itself is relatively electron-poor, interactions with potent oxidizers can lead to unpredictable degradation. Furthermore, to prevent moisture ingress and potential slow oxidation, storage under an inert atmosphere (e.g., Argon or Nitrogen) is the gold standard for long-term preservation.[6]

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed.

G cluster_conditions Stress Conditions Parent Methyl 2-iodooxazole-4-carboxylate Hydrolysis_Product 2-Iodooxazole-4-carboxylic Acid Parent->Hydrolysis_Product Photolysis_Product De-iodinated Impurities (e.g., Methyl oxazole-4-carboxylate) Parent->Photolysis_Product Oxidation_Product Ring-Opened Products & Other Oxidized Species Parent->Oxidation_Product Moisture Moisture (H₂O, H⁺/OH⁻) Moisture->Hydrolysis_Product Hydrolysis Light Light (hν) Light->Photolysis_Product Photolysis Oxidants Oxidizing Agents / Heat (Δ) Oxidants->Oxidation_Product Oxidation/Decomposition

Caption: Potential degradation pathways for Methyl 2-iodooxazole-4-carboxylate.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is critical for preserving the integrity of the reagent. The following recommendations synthesize best practices derived from safety data sheets of related compounds and established chemical principles.[6][10][11]

ParameterLong-Term Storage (> 1 month)Short-Term / In-UseRationale
Temperature Refrigerated (2-8 °C) [6][9]Cool, on ice if necessaryMinimizes thermal degradation and slows hydrolysis.
Light Amber, light-blocking vial [6]Protect from direct lab lightPrevents photolytic cleavage of the C-I bond.
Moisture Tightly sealed container [6][10][11]Keep container closed when not in usePrevents ingress of atmospheric moisture, minimizing hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen) [6]Use inert gas blanket for weighingPrevents slow oxidation and displaces moisture.
Incompatibles Store away from strong acids and oxidizing agents[6][8]Do not mix directly with strong oxidizersAvoids rapid, uncontrolled reactions and degradation.

Experimental Workflow: Preparing a Stock Solution

This self-validating protocol ensures the compound's stability is maintained during the critical step of solution preparation for a reaction, such as a Suzuki-Miyaura coupling.

Objective: To accurately prepare a 0.1 M stock solution of Methyl 2-iodooxazole-4-carboxylate in anhydrous 1,4-dioxane.

Materials:

  • Methyl 2-iodooxazole-4-carboxylate (in original amber vial)

  • Anhydrous 1,4-dioxane (sure-seal bottle)

  • Sterile, oven-dried volumetric flask with a septum cap

  • Argon or Nitrogen gas line with needle adapter

  • Syringes and needles

Protocol Steps:

  • Preparation:

    • Place the required volumetric flask and stir bar in a 120 °C oven for at least 4 hours (or overnight).

    • Remove the flask from the oven and immediately assemble it with a septum cap. Allow it to cool to room temperature under a stream of inert gas (or in a desiccator). This ensures the vessel is dry.

  • Reagent Equilibration:

    • Remove the vial of Methyl 2-iodooxazole-4-carboxylate from the refrigerator.

    • Allow the vial to sit unopened on the benchtop for at least 20-30 minutes. Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid when the vial is opened, which would introduce water and compromise stability.

  • Inert Atmosphere Weighing:

    • Once at room temperature, transfer the vial and the cooled volumetric flask to a balance.

    • Briefly flush the flask with inert gas.

    • Quickly uncap the reagent vial, weigh the desired amount of solid directly into the flask, and immediately re-seal both the flask and the reagent vial.

  • Solvent Addition:

    • Using a dry syringe and proper technique, draw the required volume of anhydrous 1,4-dioxane from the sure-seal bottle.

    • Inject the solvent through the septum into the volumetric flask containing the solid.

    • Add a positive pressure of inert gas to the flask via a needle connected to the gas line.

  • Dissolution and Storage:

    • Gently swirl or stir the flask until the solid is completely dissolved.

    • Wrap the volumetric flask in aluminum foil to protect it from light.

    • If not for immediate use, store the solution in a refrigerator. For longer-term solution storage, transferring to a smaller, septum-sealed vial under an inert atmosphere is recommended to minimize headspace.

Visualization of Experimental Workflow

G start Start: Prepare Stock Solution step1 1. Equilibrate Reagent Allow vial to warm to room temp. start->step1 Prevents Condensation step2 2. Prepare Glassware Oven-dry & cool under inert gas. start->step2 Ensures Anhydrous Conditions step3 3. Weigh Solid Transfer solid to flask under a blanket of inert gas. step1->step3 step2->step3 step4 4. Add Anhydrous Solvent Use syringe technique via septum. step3->step4 Maintains Inert Atmosphere step5 5. Dissolve & Protect Swirl to dissolve. Wrap flask in foil. step4->step5 step6 6. Store Solution Refrigerate (2-8 °C) under inert atmosphere. step5->step6 Protects from Light & Heat end_node End: Solution Ready for Use step6->end_node

Sources

Foundational

Methyl 2-Iodooxazole-4-Carboxylate: A Strategic Building Block in Advanced Organic Synthesis

Executive Summary Methyl 2-iodooxazole-4-carboxylate is a highly versatile, halogenated heterocyclic building block that has become indispensable in modern organic synthesis, materials science, and medicinal chemistry[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-iodooxazole-4-carboxylate is a highly versatile, halogenated heterocyclic building block that has become indispensable in modern organic synthesis, materials science, and medicinal chemistry[1]. Featuring a densely functionalized oxazole core with a highly reactive carbon-iodine (C–I) bond at the C2 position and a carboxylate directing/protecting group at C4, this compound serves as an ambident synthon[2]. It is specifically engineered for late-stage functionalization, complex macrocycle construction, and the development of novel pharmaceutical agents, offering superior reactivity compared to its brominated or chlorinated analogs[3][4].

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep mechanistic understanding of this molecule, from its physicochemical profile to field-proven experimental protocols and advanced applications in total synthesis.

Physicochemical Profiling & Structural Rationale

Understanding the baseline properties of Methyl 2-iodooxazole-4-carboxylate is critical for predicting its behavior in multi-step syntheses. The electron-withdrawing nature of both the oxazole nitrogen and the C4-carboxylate ester significantly polarizes the C2–I bond. This polarization lowers the activation energy required for oxidative addition by transition metals, making it an exceptional electrophile for palladium-catalyzed cross-couplings[3].

Table 1: Physicochemical Properties of Methyl 2-iodooxazole-4-carboxylate and its Precursor [1][5][6]

PropertyMethyl 2-iodooxazole-4-carboxylateMethyl 2-aminooxazole-4-carboxylate (Precursor)
CAS Number 1379359-08-61000576-38-4
Molecular Formula C₅H₄INO₃C₅H₆N₂O₃
Molecular Weight 253.00 g/mol 142.11 g/mol
Appearance Solid (Pale yellow to off-white)Pale yellow powder
Reactivity Profile Electrophile (Cross-coupling)Nucleophile / Precursor
Storage Conditions 2-8°C, inert atmosphere (Ar/N₂), darkRoom Temp / 2-8°C, dry

Causality in Synthesis: Accessing the 2-Iodooxazole Core

The most reliable and scalable method for synthesizing Methyl 2-iodooxazole-4-carboxylate is via a Sandmeyer-type diazotization-iodination of [3][7].

Mechanistic Rationale: The primary amine at the C2 position is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and H₂SO₄)[7]. The resulting oxazole diazonium intermediate is highly electrophilic and thermodynamically unstable. Strict temperature control (0–5°C) is mandatory to prevent premature nitrogen extrusion and subsequent hydrolysis into an unwanted 2-hydroxyoxazole byproduct[7]. Subsequent treatment with potassium iodide (KI) facilitates a direct nucleophilic displacement, expelling nitrogen gas and installing the heavy iodine atom[7].

Synthesis A Methyl 2-aminooxazole-4-carboxylate (Precursor) B Diazotization (NaNO2, H2SO4/H2O, 0-5°C) A->B Acidic medium C Diazonium Intermediate B->C Maintain <5°C D Iodination (KI, H2O, 0°C to RT) C->D Dropwise addition E Methyl 2-iodooxazole-4-carboxylate (Target) D->E N2 evolution, Workup

Caption: Workflow for the synthesis of Methyl 2-iodooxazole-4-carboxylate via diazotization-iodination.

Experimental Protocol: Diazotization-Iodination
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend Methyl 2-aminooxazole-4-carboxylate (1.0 eq) in a solution of concentrated H₂SO₄ and water. Cool the mixture to 0–5°C using an ice-salt bath.

  • Diazotization: Dissolve NaNO₂ (1.1 eq) in minimal water. Add this solution dropwise to the reaction mixture over 15 minutes. Causality Rule: Maintain the internal temperature strictly below 5°C to preserve the integrity of the diazonium intermediate. Stir for 30–45 minutes.

  • Iodination: In a separate flask, dissolve KI (1.5 eq) in water and chill to 0°C. Slowly transfer the cold diazonium solution into the KI solution.

  • Validation & Workup: Allow the mixture to warm to room temperature. Self-Validating Step: Vigorous nitrogen evolution serves as a visual indicator of successful displacement. Stir for 1–2 hours until gas evolution ceases.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated sodium thiosulfate (Na₂S₂O₃) to quench residual iodine, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure iodo-oxazole.

Reactivity Landscape: The C–I Bond in Cross-Coupling

The carbon-iodine bond at the C2 position is the strategic focal point of this molecule. Because iodine is an excellent leaving group, Methyl 2-iodooxazole-4-carboxylate undergoes rapid oxidative addition with Palladium(0) catalysts[7][8]. This allows for highly efficient Suzuki, Negishi, Stille, and Sonogashira couplings under relatively mild conditions, minimizing the degradation of sensitive functional groups elsewhere in complex target molecules[3].

CrossCoupling Core Methyl 2-iodooxazole-4-carboxylate (C-I Bond Activation) Suzuki Suzuki-Miyaura (R-B(OH)2) Core->Suzuki Pd(0), Base Negishi Negishi (R-ZnX or Zn insertion) Core->Negishi Pd(0) Stille Stille (R-SnBu3) Core->Stille Pd(0) Sonogashira Sonogashira (Terminal Alkyne) Core->Sonogashira Pd(0), Cu(I), Base

Caption: Versatility of the C-I bond in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add Methyl 2-iodooxazole-4-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation and homocoupling side reactions.

  • Solvent Addition: Add a degassed mixture of Toluene/Water (4:1 v/v). Causality Rule: Toluene ensures the solubility of the organic substrates, while water dissolves the inorganic base, facilitating the critical transmetalation step at the biphasic interface.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor via TLC until the starting iodide is completely consumed.

  • Workup: Cool to room temperature, dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography to isolate the 2-aryl-oxazole-4-carboxylate product.

Advanced Applications in Total Synthesis

The true value of Methyl 2-iodooxazole-4-carboxylate is realized in the total synthesis of highly complex natural products, particularly marine macrolides[2][4].

Case Study: Total Synthesis of (−)-Enigmazole A In the landmark total synthesis of the cytotoxic marine macrolide Enigmazole A, researchers utilized the 2-iodooxazole-4-carboxylate core as a bidirectional ambident synthon ()[2][9]. Instead of a traditional cross-coupling where the oxazole acts as the electrophile, the researchers performed a direct zinc insertion into the C–I bond to generate an oxazol-2-ylzinc reagent[2][4].

Mechanistic Insight: This polarity reversal (Umpolung) allowed the oxazole to act as a nucleophile in a highly efficient Negishi-type coupling with a complex vinyl iodide, establishing the critical C17–C18 bond of the macrolide's eastern hemisphere[2][4]. This elegant maneuver highlights the compound's dual capacity to act as either an electrophile (via direct C–I activation) or a nucleophile (via metallation), solidifying its status as a premier building block in advanced drug development.

References

  • Skepper, C. K., Quach, T., & Molinski, T. F. (2010). "Total synthesis of enigmazole A from Cinachyrella enigmatica. Bidirectional bond constructions with an ambident 2,4-disubstituted oxazole synthon." Journal of the American Chemical Society, 132(30), 10286-10292. Available at:[Link]

  • Masuda, T., Ohyama, K., Yoshimura, A., & Fujiwara, H. (2024). "Total Synthesis of (−)-Enigmazole A by the Macrocyclization/Transannular Pyran Cyclization Strategy." Organic Letters, 26(9), 1834-1838. Available at:[Link]

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Exploratory

preparation of novel 1,2-oxazole-4-carboxylate derivatives

Executive Summary & Pharmacological Rationale 1,2-Oxazoles (commonly known as isoxazoles) represent a privileged heterocyclic scaffold in modern drug discovery and organic synthesis. Specifically, 1,2-oxazole-4-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

1,2-Oxazoles (commonly known as isoxazoles) represent a privileged heterocyclic scaffold in modern drug discovery and organic synthesis. Specifically, 1,2-oxazole-4-carboxylate derivatives are highly sought after as non-proteinogenic, amino acid-like building blocks[1][2]. These bifunctional molecules can be seamlessly integrated into solid-phase peptide synthesis to generate novel α / β -mixed peptide hybrids or utilized as core structural motifs in DNA-encoded chemical libraries (DECLs)[1][2][3].

Beyond their utility as synthetic intermediates, functionalized 1,2-oxazoles exhibit potent intrinsic biological activity. Recent structure-activity relationship (SAR) studies have identified trisubstituted isoxazoles as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γ t (ROR γ t), effectively inhibiting IL-17a expression[4]. Furthermore, specific isoxazole-4-carboxylate derivatives have demonstrated remarkable antimicrobial efficacy, capable of reducing pathogenic Staphylococcus aureus biofilms by over 90% at minimal inhibitory concentrations[5].

This whitepaper provides an in-depth, mechanistic guide to the regioselective preparation of novel methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, bridging the gap between theoretical reaction design and practical, bench-level execution.

Core Synthetic Strategy & Mechanistic Rationale

The traditional synthesis of 1,2-oxazoles often relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes[3][4]. However, when targeting 5-cycloaminyl-1,2-oxazole-4-carboxylates with high enantiomeric purity, the β -enamino ketoester pathway is superior due to its mild conditions and exceptional regioselectivity[6][7].

The β -Enamino Ketoester Pathway

The synthesis is a three-stage telescoping strategy:

  • Activation & Homologation: The starting N-Boc-protected cyclic amino acid (e.g., azetidine, pyrrolidine, or piperidine derivatives) is activated using Meldrum's acid in the presence of EDC·HCl and DMAP. Causality: Traditional Claisen condensations require strong bases that risk epimerizing the chiral α -carbon of the amino acid. Meldrum's acid allows for mild, neutral activation. Subsequent methanolysis yields the corresponding β -keto ester[1][3].

  • Condensation: The β -keto ester is reacted with N,N-dimethylformamide dimethylacetal (DMF-DMA). Causality: DMF-DMA acts as a highly efficient electrophilic one-carbon donor, installing the enamine moiety without the need for basic catalysts, yielding a β -enamino ketoester[1][3].

  • Regioselective Cyclocondensation: The β -enamino ketoester is treated with hydroxylamine hydrochloride. The dinucleophilic nature of hydroxylamine drives a regiospecific cyclization to form the 1,2-oxazole core[6][8].

G Start N-Boc Cyclic Amino Acid Reagent1 Meldrum's Acid, EDC·HCl DMAP, MeOH Start->Reagent1 Int1 β-Keto Ester Reagent1->Int1 Reagent2 DMF-DMA (Solvent-free/Heat) Int1->Reagent2 Int2 β-Enamino Ketoester Reagent2->Int2 Reagent3 NH₂OH·HCl EtOH, Reflux Int2->Reagent3 Product Methyl 5-(N-Boc-cycloaminyl)- 1,2-oxazole-4-carboxylate Reagent3->Product

Caption: Three-stage synthetic workflow for the preparation of 1,2-oxazole-4-carboxylates.

Mechanistic Deep-Dive: Why is it Regioselective?

The reaction of the β -enamino ketoester with hydroxylamine could theoretically yield two regioisomers: the 5-substituted or the 3-substituted 1,2-oxazole[7][8]. However, under slightly acidic conditions (provided by the HCl salt of hydroxylamine), the reaction is highly regiospecific.

The mechanism proceeds via the initial nucleophilic attack of the highly reactive nitrogen atom of hydroxylamine onto the most electrophilic site: the β -carbon of the enamine[8]. This triggers the elimination of dimethylamine (HNMe 2​ ). The resulting intermediate undergoes intramolecular dehydration, where the oxygen atom of the hydroxylamine attacks the carbonyl carbon of the ketone, exclusively yielding the 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate[7][8].

Mechanism Enamino β-Enamino Ketoester Attack NH₂OH Nitrogen Attacks Enamine β-Carbon Enamino->Attack Elim Elimination of Dimethylamine Attack->Elim Oxime Hydroxylamine Intermediate Elim->Oxime Cyclize Oxygen Attacks Ketone (Dehydration) Oxime->Cyclize Isoxazole Regiospecific Methyl 1,2-Oxazole-4-Carboxylate Cyclize->Isoxazole

Caption: Mechanistic pathway highlighting the regiospecific cyclocondensation step.

Quantitative Data: Yields & Enantiomeric Excess

The methodology described above is highly tolerant of various ring sizes and maintains the stereochemical integrity of chiral starting materials. Below is a comparative summary of reaction outcomes based on recent literature standardizing this approach[1][6].

Starting N-Boc Amino AcidRing SizeProductOverall Yield (%)Enantiomeric Excess (ee %)
N-Boc-azetidine-3-carboxylic acid4Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate52Achiral
(S)-N-Boc-pyrrolidine-2-carboxylic acid5Methyl 5-((S)-N-Boc-pyrrolidin-2-yl)-1,2-oxazole-4-carboxylate6197
(R)-N-Boc-piperidine-2-carboxylic acid6Methyl 5-((R)-N-Boc-piperidin-2-yl)-1,2-oxazole-4-carboxylate58100
N-Boc-piperidine-4-carboxylic acid6Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate65Achiral

Note: The preservation of up to 100% ee confirms the mildness of the Meldrum's acid activation step, preventing racemization at the labile α -stereocenter[1][6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Key analytical checkpoints are embedded to ensure intermediate integrity before proceeding to the next synthetic stage.

Phase 1: Preparation of the β -Keto Ester
  • Activation: Dissolve the N-Boc-protected cyclic amino acid (1.0 equiv) and Meldrum's acid (1.1 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling: Cool the mixture to 0 °C. Add 4-dimethylaminopyridine (DMAP, 1.5 equiv) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv).

    • Validation Checkpoint: Stir for 4 hours at room temperature. TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material.

  • Methanolysis: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in anhydrous methanol and reflux for 4 hours.

  • Workup: Evaporate the methanol. Partition the residue between EtOAc and 5% aqueous KHSO 4​ . Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography to isolate the pure β -keto ester.

Phase 2: Condensation to β -Enamino Ketoester
  • Reaction: To the isolated β -keto ester (1.0 equiv), add N,N-dimethylformamide dimethylacetal (DMF-DMA, 1.5 equiv).

  • Heating: Stir the neat mixture at 80 °C for 2 hours.

    • Validation Checkpoint: The reaction mixture will turn deep yellow/orange. 1 H NMR of an aliquot should reveal a distinct vinylic proton signal around δ 7.5–7.8 ppm, confirming enamine formation[1].

  • Isolation: Remove excess DMF-DMA under high vacuum. The crude β -enamino ketoester is typically pure enough to be used directly in the next step without chromatography.

Phase 3: Regioselective Cyclocondensation
  • Cyclization: Dissolve the crude β -enamino ketoester in absolute ethanol. Add hydroxylamine hydrochloride (NH 2​ OH·HCl, 1.2 equiv).

  • Reflux: Heat the mixture to reflux for 3 hours.

    • Causality Note: The HCl salt is critical. It acts as a mild acid catalyst to facilitate the elimination of dimethylamine and subsequent dehydration[8].

  • Quench & Extract: Cool to room temperature and remove ethanol in vacuo. Dilute the residue with water and extract with EtOAc (3x). Wash the combined organic layers with saturated NaHCO 3​ to neutralize residual acid, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate.

Analytical Validation Standards

To ensure the structural integrity and regioselectivity of the final 1,2-oxazole-4-carboxylate, the following analytical signatures must be confirmed:

  • Infrared (IR) Spectroscopy: Look for two distinct carbonyl stretches: ~1723 cm −1 (ester C=O) and ~1687 cm −1 (Boc carbamate C=O)[3].

  • Nuclear Magnetic Resonance ( 1 H NMR): The defining feature of the 1,2-oxazole core is the highly deshielded methine proton at the C-3 position. This will appear as a sharp singlet at approximately δ 8.46 ppm [9]. The Boc-group methyl protons will appear as a large singlet near δ 1.45–1.47 ppm[3][9].

  • Conformational Dynamics: In chiral derivatives (e.g., pyrrolidine or piperidine substitutions), the 1 H and 13 C NMR spectra may exhibit double sets of signals with different intensities. This is not an impurity; it is a well-documented phenomenon caused by equilibrating conformers arising from the hindered rotation of the bulky tert-butoxycarbonyl (Boc) moiety around the C–N single bond[6][7].

  • Chiral HPLC: To validate that the Meldrum's acid pathway successfully prevented racemization, chiral stationary phase HPLC must be utilized. Baseline separation of enantiomers should confirm an enantiomeric excess (ee) of >97%[6].

Sources

Foundational

A Comprehensive Guide to the Structural Analysis of Oxazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone of medicinal chemistry and materials science.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone of medicinal chemistry and materials science.[1][2] Its presence in numerous natural products and pharmacologically active molecules underscores the importance of robust analytical techniques for the unambiguous determination of the structure of oxazole-containing compounds.[1][2][3] This in-depth technical guide provides a comprehensive overview of the key spectroscopic and computational methodologies employed for the structural elucidation of this important class of molecules.

The Foundation of Structural Analysis: A Multi-Technique Approach

The definitive structural characterization of an oxazole-containing compound rarely relies on a single analytical technique. Instead, a synergistic approach integrating data from multiple spectroscopic methods, often complemented by computational analysis, is the gold standard. This guide will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational methods.

The causality behind this multi-pronged strategy lies in the complementary nature of the information each technique provides. While NMR spectroscopy reveals the connectivity and chemical environment of atoms within the molecule, mass spectrometry provides precise molecular weight and fragmentation data. X-ray crystallography, when applicable, offers the ultimate proof of structure by mapping the three-dimensional arrangement of atoms in a crystal lattice. Computational methods serve as a powerful tool for predicting spectral data and exploring conformational possibilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules, including oxazole derivatives.[3] Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the substitution pattern on the oxazole ring and any appended functionalities.

Key ¹H NMR Spectral Features of the Oxazole Ring

The protons directly attached to the oxazole ring exhibit characteristic chemical shifts that are influenced by the electron-withdrawing nature of the heteroatoms.

Proton Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
H-2~7.85 - 7.9Singlet
H-5~7.1 - 7.2Singlet

Table 1: Predicted ¹H NMR chemical shifts for the unsubstituted oxazole ring. These values can vary depending on the solvent and the nature of substituents on the ring.[3][4]

The singlet multiplicity of these protons is a key identifying feature, arising from the absence of adjacent protons. The downfield chemical shifts are a direct consequence of the deshielding effect of the aromatic ring system.[5]

Characteristic ¹³C NMR Signals

The carbon atoms of the oxazole ring also resonate in distinct regions of the ¹³C NMR spectrum.

Carbon Predicted Chemical Shift (δ, ppm) in CDCl₃
C-2~150 - 162
C-4~125 - 139
C-5~120 - 128

Table 2: Predicted ¹³C NMR chemical shifts for the unsubstituted oxazole ring. Substituent effects can significantly alter these values.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are invaluable for establishing the connectivity between different parts of the molecule, especially for complex derivatives.[6]

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of oxazole-containing compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence with a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[3][4]

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Utilize proton decoupling to simplify the spectrum and enhance sensitivity.

    • A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

    • A significantly larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed through Fourier transformation, phase correction, and baseline correction to generate the final spectrum.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For oxazole-containing compounds, MS is crucial for determining the molecular weight and for gaining structural insights through the analysis of fragmentation patterns.[8]

Ionization Techniques

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable oxazole derivatives.[3] Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds, including those that are less volatile or thermally labile.

Fragmentation of the Oxazole Ring

The electron impact fragmentation of the oxazole ring itself is well-characterized. The molecular ion is often the base peak, and characteristic losses of CO and HCN are observed.[8][9] The fragmentation patterns of substituted oxazoles are significantly influenced by the nature of the substituents.[8]

Experimental Protocol: Mass Spectrometric Analysis

The following provides a general guideline for EI-MS analysis:

  • Sample Preparation: Prepare a dilute solution of the oxazole compound in a volatile organic solvent, such as methanol or acetonitrile.[10]

  • Instrumentation: Introduce the sample into a mass spectrometer equipped with an EI source.

  • Data Acquisition:

    • Set the ionization energy, typically 70 eV for EI.[3]

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 35 to 300).[3]

    • Set the source and quadrupole temperatures as recommended by the instrument manufacturer (e.g., 230 °C and 150 °C, respectively).[3]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[11][12][13] For novel oxazole-containing compounds, obtaining a crystal structure is the ultimate confirmation of its constitution and configuration.

The Crystallographic Workflow

The process of determining a crystal structure involves several key steps:

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Oxazole Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction structure_solution Structure Solution diffraction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of suitable size and quality from a purified sample of the oxazole derivative. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: Select a well-formed single crystal under a microscope and mount it on a goniometer head.[11]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[12]

Computational Methods: A Powerful Predictive and Corroborative Tool

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the structural analysis of organic molecules.[14] For oxazole-containing compounds, computational methods can be used to:

  • Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies (for IR spectroscopy) to aid in the interpretation of experimental spectra.[15][16]

  • Determine Conformational Preferences: Investigate the relative energies of different conformers of flexible molecules.[17]

  • Elucidate Electronic Structure: Analyze the distribution of electrons within the molecule, providing insights into its reactivity and properties.[15][16][18]

The Role of DFT in Structural Elucidation

dft_workflow proposed_structure Proposed Structure(s) dft_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) proposed_structure->dft_optimization freq_calculation Frequency Calculation dft_optimization->freq_calculation nmr_calculation NMR Chemical Shift Calculation dft_optimization->nmr_calculation predicted_ir Predicted IR Spectrum freq_calculation->predicted_ir predicted_nmr Predicted NMR Spectra nmr_calculation->predicted_nmr comparison_ir Comparison predicted_ir->comparison_ir comparison_nmr Comparison predicted_nmr->comparison_nmr experimental_ir Experimental IR Spectrum experimental_ir->comparison_ir experimental_nmr Experimental NMR Spectra experimental_nmr->comparison_nmr structure_confirmation Structure Confirmation comparison_ir->structure_confirmation comparison_nmr->structure_confirmation

Figure 2: A workflow illustrating the use of DFT calculations to support structural elucidation.

Conclusion

The structural analysis of oxazole-containing compounds is a multifaceted endeavor that requires the judicious application of a suite of powerful analytical techniques. This guide has outlined the fundamental principles and practical considerations for employing NMR spectroscopy, mass spectrometry, and X-ray crystallography, highlighting how these experimental methods, when combined with computational chemistry, provide a robust framework for the unambiguous characterization of this vital class of molecules. For researchers in drug discovery and materials science, a thorough understanding of these techniques is paramount for advancing their respective fields.

References

  • Benchchem. (n.d.). Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.
  • Schnack-Petersen, A. K., Tenorio, B. N. C., Coriani, S., Decleva, P., Troß, J., Ramasesha, K., Coreno, M., Totani, R., & Röder, A. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics, 157(21), 214304. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 4-propyl-1,3-oxazole.
  • Benchchem. (2025). Spectroscopic Characterization of 4-Propyl-1,3-Oxazole: A Technical Guide.
  • Mehariya, K. R. (2017).
  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693. [Link]

  • Patel, K. D., et al. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(3), 1-8.
  • Uccella, N. (1980). Mass spectrometry of oxazoles. HETEROCYCLES, 14(6), 765-783.
  • Schnack-Petersen, A. K., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics, 157(21), 214304.
  • Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(15), 4566-4570.
  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 148, pp. 389-446). Springer.
  • Farkas, O., et al. (2000). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2, (1), 127-134.
  • Schnack-Petersen, A. K., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics, 157(21), 214304.
  • Mehariya, K. R. (2017).
  • Kumar, S., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Modern Pharmaceutical Research, 6(4), 1-12.
  • Spagnuolo, L., et al. (2025).
  • Benchchem. (n.d.). In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds.
  • Temple, C., et al. (2015). Recent advances in the synthesis of tri-substituted oxazoles. Tetrahedron, 71(45), 8485-8507.
  • Sharma, S., et al. (2013). Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Indian Journal of Applied Research, 3(5), 1-3.
  • Benchchem. (n.d.). Comparative analysis of spectroscopic data of benzoxazole derivatives.
  • AIP Publishing. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics, 157(21).
  • Wang, B., et al. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(2), 346-350.
  • Singh, S., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Heterocyclic Chemistry, 62(11), 1-25.
  • Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
  • Nygaard, L., et al. (1973). Double resonance modulation microwave spectroscopy of oxazole. Journal of Molecular Structure, 17(2), 303-311.
  • Yu, Z., et al. (1996). The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates.
  • Kumar, S., et al. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE.
  • Jiménez, J. I., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(5), 159.
  • Osondu, C. I., et al. (2023). Elucidation of the anti-plasmodial activity of novel imidazole and oxazole compounds through computational and in vivo experimental approaches. Malaria World Journal, 14(1), 1-12.
  • Belasri, A., et al. (2025).
  • Sharma, S., et al. (2015). Structural comparison of the oxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1-6.
  • Joshi, P., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(1), 1-12.

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Protocols & Analytical Methods

Method

Palladium-Catalyzed Cross-Coupling of 2-Iodooxazoles: A Detailed Guide for Researchers

The oxazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of natural products and pharmaceuticals.[1][2][3] The ability to efficiently and selectively functionalize the oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

The oxazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of natural products and pharmaceuticals.[1][2][3] The ability to efficiently and selectively functionalize the oxazole ring is therefore of paramount importance. Among the various strategies, palladium-catalyzed cross-coupling reactions of 2-iodooxazoles have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides an in-depth exploration of this topic, offering detailed application notes and protocols tailored for researchers, scientists, and drug development professionals.

The Significance of 2-Iodooxazoles in Synthesis

The strategic placement of an iodine atom at the 2-position of the oxazole ring provides a highly effective "handle" for palladium-catalyzed cross-coupling. This is due to the optimal reactivity of the C-I bond in the catalytic cycle. This approach allows for late-stage functionalization, a critical advantage in drug discovery where rapid diversification of lead compounds is necessary to explore structure-activity relationships (SAR).[1][2]

Understanding the Core Mechanism: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, generally proceed through a common catalytic cycle.[4][5][6] This cycle involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-iodooxazole, breaking the carbon-iodine bond and forming a Pd(II) intermediate.[5][7]

  • Transmetalation/Migratory Insertion:

    • In the Suzuki reaction , an organoboron compound transfers its organic group to the palladium center.[4][7][8]

    • In the Heck reaction , an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[5][9]

    • In the Sonogashira reaction , a terminal alkyne, typically activated by a copper(I) co-catalyst, couples with the palladium intermediate.[6][10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.[5][6][7]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)-I(L_n) R-Pd(II)-I(L_n) Oxidative Addition->R-Pd(II)-I(L_n) 2-Iodooxazole (R-I) Transmetalation / Migratory Insertion Transmetalation / Migratory Insertion R-Pd(II)-I(L_n)->Transmetalation / Migratory Insertion R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation / Migratory Insertion->R-Pd(II)-R'(L_n) Coupling Partner (R') Reductive Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Product (R-R') Product (R-R') Reductive Elimination->Product (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Protocols for 2-Iodooxazoles

The following sections provide detailed protocols for the most common and impactful cross-coupling reactions involving 2-iodooxazoles.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid coupling partners.[8] It is particularly effective for creating biaryl and heteroaryl-aryl linkages.[1][2]

Protocol: Suzuki-Miyaura Coupling of a 2-Iodooxazole with an Arylboronic Acid

Materials:

  • 2-Iodooxazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 2-iodooxazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if required, in a 1:2 to 1:4 Pd:ligand ratio).

  • Add the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and activity. Bulky, electron-rich ligands like SPhos and XPhos are often effective for challenging couplings.[7]

  • Base: The base is essential for the transmetalation step, activating the boronic acid.[7][8] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.[8]

Parameter Typical Range Notes
Catalyst Loading 1-5 mol%Higher loadings may be needed for less reactive substrates.
Temperature 80-110 °CTemperature can be optimized to balance reaction rate and side reactions.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Yield Good to excellentHighly dependent on substrates and conditions.
Heck Reaction: Vinylation of 2-Iodooxazoles

The Heck reaction allows for the formation of a new carbon-carbon bond between the 2-iodooxazole and an alkene, leading to the synthesis of substituted alkenes.[5][9][12]

Protocol: Heck Reaction of a 2-Iodooxazole with an Alkene

Materials:

  • 2-Iodooxazole derivative

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve the 2-iodooxazole (1.0 equiv) and the alkene (1.1-1.5 equiv) in the chosen solvent.

  • Add the palladium catalyst (1-5 mol%) and the base (1.5-2.5 equiv).

  • Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

  • Heat the reaction to the required temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any solids.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Causality Behind Experimental Choices:

  • Base: The base is required to neutralize the hydrogen iodide formed during the catalytic cycle.[9]

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used to facilitate the reaction.

Heck_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Reactants Combine 2-Iodooxazole, Alkene, Catalyst, Base Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Degas Add Solvent->Degas Heat Heat Degas->Heat Monitor Monitor Heat->Monitor Cool & Filter Cool & Filter Monitor->Cool & Filter Extract Extract Cool & Filter->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: Experimental workflow for the Heck reaction.

Sonogashira Coupling: Alkynylation of 2-Iodooxazoles

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between the 2-iodooxazole and a terminal alkyne.[6][11][13] This reaction is often co-catalyzed by a copper(I) salt.[11][13]

Protocol: Sonogashira Coupling of a 2-Iodooxazole with a Terminal Alkyne

Materials:

  • 2-Iodooxazole derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (an amine, e.g., Et₃N, DIPEA)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 2-iodooxazole (1.0 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][10]

  • Amine Base: The amine serves both as a base and often as a solvent. It is crucial for the formation of the copper acetylide and for scavenging the HI produced.[11]

Reaction Coupling Partner Key Reagents Bond Formed
Suzuki-Miyaura Organoboron CompoundPd catalyst, BaseC(sp²)-C(sp²) or C(sp²)-C(sp³)
Heck AlkenePd catalyst, BaseC(sp²)-C(sp²)
Sonogashira Terminal AlkynePd catalyst, Cu(I) salt, Amine baseC(sp²)-C(sp)

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precursor, ensure complete reduction to Pd(0). Consider using a pre-catalyst.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure all reagents and solvents are properly degassed.

    • Incorrect Base: The choice and amount of base are critical. Experiment with different bases.

  • Formation of Side Products:

    • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or base. In Sonogashira reactions, dimerization of the alkyne (Glaser coupling) is a common side reaction that can be suppressed by maintaining strictly anaerobic conditions.[14]

    • Dehalogenation: Reduction of the 2-iodooxazole can occur. Lowering the reaction temperature may help.

Conclusion

The palladium-catalyzed cross-coupling of 2-iodooxazoles is a robust and highly adaptable methodology for the synthesis of complex oxazole-containing molecules. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of these powerful synthetic transformations.

References

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Cespíva, K., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. The Journal of Organic Chemistry. [Link]

  • da Silva, F. S., et al. (2020). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate. [Link]

  • Kégl, T., et al. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2018). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. The Journal of Organic Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles. PubMed. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Various Authors. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Vedejs, E., & Lu, Y. (2011). Cross-Coupling Reaction of Oxazoles. ResearchGate. [Link]

  • Anderson, E. A., et al. (2006). Suzuki Coupling of Oxazoles. Organic Letters. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Li, Y., et al. (2019). Palladium-Catalyzed Cross-Coupling of 2-Iodoglycals with N-Tosylhydrazones: Access to 2-C-Branched Glycoconjugates and Oxadecalins. PubMed. [Link]

  • Wang, X., et al. (2020). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Wang, Y., et al. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. The Journal of Organic Chemistry. [Link]

  • Li, B., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. [Link]

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Application

Introduction: The Strategic Value of Oxazole Functionalization

An Application Guide to Negishi Coupling Reactions with Oxazole Substrates For Researchers, Scientists, and Drug Development Professionals The oxazole ring is a privileged scaffold in medicinal chemistry and natural prod...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Negishi Coupling Reactions with Oxazole Substrates

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including anticancer agents, antibiotics, and antivirals.[1] The efficient and regioselective construction and subsequent derivatization of this heterocycle are therefore of paramount importance. While classical condensation methods for oxazole synthesis are well-established, they often require harsh conditions and lack the modularity needed for modern drug discovery, which demands the rapid synthesis of diverse analogues.[2]

Transition metal-catalyzed cross-coupling reactions provide a powerful solution, allowing for the late-stage functionalization of a pre-formed oxazole core under mild conditions.[3][4] Among these methods, the Negishi coupling—the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide or triflate—has emerged as a particularly robust and versatile tool.[5][6] Its key advantages lie in the high nucleophilicity and exceptional functional group tolerance of organozinc reagents, which often translates to milder reaction conditions, shorter reaction times, and broader substrate scope compared to other coupling strategies.[7][8]

This guide provides an in-depth exploration of the Negishi coupling as applied to oxazole substrates. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers to optimize these critical reactions.

Part 1: The Mechanistic Blueprint of the Negishi Coupling

The efficacy of the Negishi coupling stems from a well-defined catalytic cycle involving a palladium or nickel catalyst. Understanding this mechanism is fundamental to troubleshooting and optimizing reactions. The cycle proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : The cycle begins with the active, low-valent Pd(0) or Ni(0) catalyst. This electron-rich metal species inserts into the carbon-halogen or carbon-triflate bond of the oxazole electrophile (Oxazole-X), forming a new, higher-valent Pd(II) or Ni(II) complex. The rate of this step is highly dependent on the leaving group, typically following the order: I > OTf > Br >> Cl.[5]

  • Transmetalation : The organozinc reagent (R-ZnX) then exchanges its organic group with the halide on the metal center. This step is facilitated by the oxophilicity of zinc and results in a diorgano-palladium(II) or -nickel(II) intermediate, with the two organic partners destined for coupling now bound to the same metal center.[7]

  • Reductive Elimination : In the final, bond-forming step, the two organic ligands are expelled from the metal complex, forming the desired C-C bond in the product. This process regenerates the low-valent Pd(0) or Ni(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Negishi_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxPdII Ox-Pd(II)L₂(X) Pd0->OxPdII Oxidative Addition DiOrganoPd Ox-Pd(II)L₂(R) OxPdII->DiOrganoPd Transmetalation DiOrganoPd->Pd0 Reductive Elimination Product Oxazole-R DiOrganoPd->Product ZnX ZnXX' DiOrganoPd->ZnX OxazoleX Oxazole-X OxazoleX->OxPdII OrganoZinc R-ZnX' OrganoZinc->DiOrganoPd caption Fig. 1: The Palladium-Catalyzed Negishi Catalytic Cycle.

Fig. 1: The Palladium-Catalyzed Negishi Catalytic Cycle.

Part 2: Core Components and Strategic Optimization

Success in Negishi coupling of oxazoles hinges on the careful selection and preparation of each reaction component. The reaction can be approached via two primary strategies:

  • Strategy A: Coupling of a generic organozinc reagent (R-ZnX) to a halo- or triflyloxy-oxazole (Oxazole-X).

  • Strategy B: Preparation of an oxazolylzinc reagent (Oxazole-ZnX) and its subsequent coupling to an organic halide (R-X).[3][4]

The Oxazole Electrophile (Oxazole-X)

The oxazole ring can be functionalized at the C2, C4, and C5 positions.[3][10] The choice of leaving group (X) is critical. While iodides and triflates are highly reactive, the more stable and often more accessible bromides and chlorides are widely used, though they may require more active catalyst systems.[2][5]

  • C2-Halooxazoles: Can be prepared via lithiation of the C2-proton (the most acidic proton) followed by quenching with an electrophilic halogen source (e.g., hexachloroethane).[2]

  • C5-Halooxazoles: Often synthesized by direct electrophilic halogenation of a C2-substituted oxazole using reagents like NBS or Br₂.[4]

  • C4-Functionalization: Historically more challenging, C4-triflates can be prepared from the corresponding oxazolones.[2][4]

The Organozinc Nucleophile (R-ZnX or Oxazole-ZnX)

Organozinc reagents are prized for their high reactivity and tolerance of sensitive functional groups like esters, nitriles, and amides.[8][11] However, they are sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction techniques (e.g., Schlenk line or glovebox).[7][12]

  • Preparation: They can be formed via two main routes:

    • Transmetalation: Reacting a more reactive organometallic (e.g., organolithium or Grignard reagent) with a zinc salt like ZnCl₂. This is a common method for preparing oxazolylzinc reagents from lithiated oxazoles.[1][4]

    • Direct Insertion: Reacting an organic halide directly with activated zinc metal, such as Rieke® Zinc. This method is particularly valuable as it avoids the use of highly basic precursors and is compatible with a wider array of functional groups.[8][13]

The Catalyst System: The Engine of the Reaction

The choice of catalyst and, most importantly, the supporting ligand, is arguably the most critical parameter for success, especially with heteroaromatic substrates which can be challenging.[14]

  • Metal: Palladium is the most common choice, offering high yields and broad functional group tolerance.[5] Nickel catalysts, which are less expensive, are also effective and sometimes offer complementary reactivity.[15][16]

  • Ligands: The ligand stabilizes the metal center and modulates its reactivity. For challenging couplings involving electron-rich heterocycles like oxazoles, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Modern, highly active catalyst systems rely on:

    • Bulky, Electron-Rich Phosphines: Biaryl phosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and others are exceptionally effective.[17][18] Their bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): These offer strong σ-donation and form robust complexes, making them excellent ligands for cross-coupling reactions.[19]

  • Precatalysts: Using well-defined precatalysts, such as palladacycles, can lead to more reliable and efficient formation of the active Pd(0) species compared to generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.[14]

ProblemPotential Cause(s)Suggested Solutions
Reaction Stalls / Low Conversion 1. Catalyst deactivation/poisoning.[20]2. Poor quality organozinc reagent (decomposed).3. Insufficiently active catalyst system for the substrate.1. Ensure substrates are pure. If substrates contain coordinating groups (e.g., unprotected amines, thiophenes), consider a more robust ligand or higher catalyst loading.[20]2. Use freshly prepared or recently titrated organozinc reagent. Perform under strictly inert conditions.3. Screen more active ligands (e.g., XPhos, SPhos) and/or use a palladacycle precatalyst.[14]
Protodezincation of Nucleophile Presence of adventitious water or other protic sources.Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a positive pressure of an inert gas (N₂ or Ar).
Homocoupling of Nucleophile/Electrophile 1. Oxygen contamination.2. Side reactions promoted by the catalyst system.1. Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere.2. Re-evaluate the ligand and reaction temperature. Sometimes a less active catalyst at a lower temperature can provide a cleaner reaction.
Low Yield with Hindered Substrates Steric hindrance impeding oxidative addition or reductive elimination.Use a catalyst system with a very bulky ligand (e.g., RuPhos, tBuXPhos) which can accelerate reductive elimination.[17][18] Higher temperatures may be required.

Part 3: Field-Validated Experimental Protocols

Crucial Prerequisite: All procedures involving organozinc reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and standard Schlenk or glovebox techniques.

Protocol 1: Coupling of Arylzinc Chloride to 2-Chloro-4-phenyloxazole (Strategy A)

This protocol outlines the coupling of a commercially available or pre-formed organozinc reagent to a halo-oxazole substrate.

Protocol_1_Workflow start Start: Oven-dried Schlenk Flask under N₂ add_catalyst Add Pd Precatalyst (e.g., XPhos-Pd-G3, 2 mol%) and 2-chloro-4-phenyloxazole (1.0 eq) start->add_catalyst add_solvent Add Anhydrous Solvent (e.g., THF) add_catalyst->add_solvent add_zinc Add Arylzinc Chloride solution (e.g., 4-methoxyphenylzinc chloride, 1.2 eq) dropwise at RT add_solvent->add_zinc react Heat reaction mixture (e.g., 60 °C) and monitor by TLC/LC-MS add_zinc->react workup Quench with aq. NH₄Cl, Extract with organic solvent, Dry and concentrate react->workup purify Purify by Flash Column Chromatography workup->purify end End: Isolated Product (2-(4-methoxyphenyl)-4-phenyloxazole) purify->end caption Fig. 2: Experimental Workflow for Protocol 1.

Fig. 2: Experimental Workflow for Protocol 1.

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and 2-chloro-4-phenyloxazole (1.0 equiv).

  • Inerting: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reagent Addition: At room temperature, add the solution of the organozinc reagent (e.g., 4-methoxyphenylzinc chloride, ~0.5 M in THF, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2,4-disubstituted oxazole.

Protocol 2: C5-Lithiation, Transmetalation, and Coupling of 2-Phenyloxazole (Strategy B)

This protocol demonstrates the in-situ formation of an oxazolylzinc species followed by coupling.

Step-by-Step Procedure:

  • Setup: Add 2-phenyloxazole (1.0 equiv) to an oven-dried Schlenk flask under an inert atmosphere. Dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise. Stir at this temperature for 1 hour to ensure complete deprotonation at the C5 position.

  • Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.1 equiv) in anhydrous THF. Add this ZnCl₂ solution dropwise to the cold lithiated oxazole solution. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the 2-phenyl-1,3-oxazol-5-ylzinc chloride reagent.[1]

  • Catalyst & Electrophile Addition: To the freshly prepared organozinc solution, add the organic halide (e.g., iodobenzene, 1.0 equiv) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and monitor by TLC or LC-MS until the reaction is complete.

  • Workup & Purification: Follow steps 6-8 as described in Protocol 1 to isolate the 2,5-diphenyloxazole product.

References

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Available at: [Link]

  • Lindh, J., et al. (2018). Derivatization of oxazole 2 e by palladium-catalyzed cross coupling reactions. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Negishi coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Inoue, M. (2008). Cross-Coupling Reaction of Oxazoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at: [Link]

  • Brittain, W. D. G., et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. DOI: 10.1039/C7OB02682J. Available at: [Link]

  • Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. Available at: [Link]

  • Sha, C. K., & Reddy, J. M. (2007). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. Available at: [Link]

  • Sun, H., et al. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. ACS Publications. DOI: 10.1021/acs.orglett.5b02542. Available at: [Link]

  • NRO Chemistry. (2022). Negishi Coupling. YouTube. Available at: [Link]

  • Gao, F., et al. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. ACS Publications. DOI: 10.1021/acs.orglett.1c01509. Available at: [Link]

  • Inoue, M. (2008). Cross-Coupling Reaction of Oxazoles. Ingenta Connect. Available at: [Link]

  • Wikipedia contributors. (2023). Organozinc chemistry. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Honors Theses. Available at: [Link]

  • Rieke, R. D., & Kim, S.-H. (2007). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. PMC. Available at: [Link]

  • Knochel, P., et al. (1999). Preparation and Applications of Functionalized Organozinc Compounds.
  • Han, Y., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC. Available at: [Link]

  • Bellina, F., & Rossi, R. (2006). Suzuki Coupling of Oxazoles. ACS Publications. DOI: 10.1021/ol060888i. Available at: [Link]

  • Mondal, B., & Samanta, R. (2021). Low-cost transition metal catalysed Negishi coupling: an update. RSC Publishing. Available at: [Link]

  • Limberakis, C. (2016). Negishi Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Liu, Z., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. ACS Publications. DOI: 10.1021/jo401053m. Available at: [Link]

  • Pio, I., et al. (2021). Warming Up to Oxazole: Noncryogenic Oxazole Metalation and Negishi Coupling Development. ResearchGate. Available at: [Link]

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC. Available at: [Link]

  • Yoshikawa, N., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. PMC. Available at: [Link]

  • Reddit user throwawayaccountdown. (2021). Reasons for stalling of a Negishi coupling? Reddit. Available at: [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. OpenOChem Learn. Available at: [Link]

  • Wang, D., et al. (2016). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Publications. DOI: 10.1021/acs.orglett.6b01476. Available at: [Link]

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Note: Design, Synthesis, and Evaluation of Oxazole Derivatives in Medicinal Chemistry

Introduction to the Oxazole Pharmacophore The oxazole moiety—a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom separated by a carbon—has emerged as a privileged scaffold in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Oxazole Pharmacophore

The oxazole moiety—a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom separated by a carbon—has emerged as a privileged scaffold in modern drug discovery. As a bioisostere for amides and esters, the oxazole ring significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of lead compounds (1[1]). By restricting the conformational flexibility of molecular backbones, oxazole derivatives minimize entropic penalties upon receptor binding, making them highly effective in both oncology and infectious disease applications.

Pharmacological Mechanisms of Action

The therapeutic versatility of oxazole derivatives stems from their ability to engage in diverse non-covalent interactions (hydrogen bonding, π−π stacking, and ion-dipole interactions) with multiple biological targets.

  • Anticancer Activity: Oxazole-based compounds frequently act as potent inhibitors of tubulin polymerization, inducing cell cycle arrest and apoptosis. Advanced derivatives have also been engineered to target the STAT3 signaling pathway and G-quadruplex DNA structures, overcoming resistance mechanisms common in traditional chemotherapeutics (2[2]).

  • Antimicrobial Activity: In the fight against multi-drug resistant (MDR) bacteria, oxazole and bis-oxazole architectures are deployed to inhibit bacterial DNA gyrase and disrupt cell wall synthesis, exhibiting profound bactericidal effects (3[3]).

MoA Oxazole Oxazole Derivatives (Pharmacophore) Tubulin Tubulin Polymerization Inhibition Oxazole->Tubulin Target Binding STAT3 STAT3 Pathway Suppression Oxazole->STAT3 Target Binding Gyrase DNA Gyrase / Topoisomerase Inhibition Oxazole->Gyrase Target Binding Apoptosis Apoptosis & Cell Cycle Arrest (Anticancer Efficacy) Tubulin->Apoptosis STAT3->Apoptosis Bactericidal Bactericidal Action (Antimicrobial Efficacy) Gyrase->Bactericidal

Mechanisms of action for oxazole derivatives in anticancer and antimicrobial applications.

Synthetic Methodologies: The van Leusen Protocol

While classical methods like the Fischer and Robinson-Gabriel synthesases require harsh dehydrating conditions, the van Leusen oxazole synthesis allows for the mild, one-pot construction of 5-substituted oxazoles (4[4]). This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde under basic conditions (5[5]).

VanLeusen Step1 Aldehyde + TosMIC in Methanol Step2 Add K2CO3 (Deprotonation) Step1->Step2 Step3 [3+2] Cycloaddition (Oxazoline) Step2->Step3 Step4 Elimination of TosH (Reflux) Step3->Step4 Step5 5-Substituted Oxazole Step4->Step5

Step-by-step chemical workflow of the van Leusen oxazole synthesis.

Protocol 1: Optimized Synthesis of 5-Aryl Oxazoles

Objective: Synthesize a 5-aryl oxazole via a self-validating[3+2] cycloaddition. Scientific Causality & Design: Potassium carbonate ( K2​CO3​ ) is explicitly chosen over stronger bases (e.g., NaH ) to prevent unwanted Cannizzaro reactions of the aldehyde, while remaining basic enough to deprotonate the active methylene of TosMIC. Methanol is utilized as a protic solvent to facilitate the critical proton-transfer events required for the elimination of the p -toluenesulfinate leaving group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve the target aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol (0.2 M concentration).

  • Base Addition: Add K2​CO3​ (2.0 eq) in one portion. Causality: Immediate addition prevents the degradation of TosMIC, which is sensitive to prolonged exposure to solvent without a proton acceptor.

  • Cycloaddition & Elimination: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (UV 254 nm). The protocol is self-validating: the starting aldehyde will quench UV fluorescence, while the newly formed conjugated oxazole ring will appear as a distinct, highly fluorescent spot. Complete disappearance of the aldehyde validates reaction completion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Biological Evaluation: Antimicrobial Screening

Evaluating highly lipophilic oxazole derivatives poses a unique challenge: compounds often precipitate in aqueous biological media, creating false turbidity that mimics bacterial growth and confounds standard optical density (OD) readings.

Protocol 2: Resazurin-Based Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized oxazoles. Scientific Causality & Design: To bypass the optical interference of precipitated oxazoles, this protocol employs Resazurin, a redox indicator. This creates a self-validating colorimetric system: metabolically active bacteria reduce the blue resazurin to pink resorufin. If a well remains blue, the compound is definitively bactericidal/bacteriostatic, regardless of media turbidity.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10 mg/mL stock of the oxazole derivative in 100% DMSO. Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate. Note: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial suspension (e.g., MRSA) to each well.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Colorimetric Validation: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Visually inspect the plate. The MIC is recorded as the lowest concentration of the oxazole derivative that prevents the color change from blue (oxidized, no bacterial metabolism) to pink (reduced, active bacterial growth).

Quantitative Data Summary

The following table summarizes the comparative biological activity of various oxazole classes based on recent medicinal chemistry literature.

Compound ClassPrimary Target / MechanismTherapeutic IndicationRepresentative IC₅₀ / MIC
2,5-Diaryloxazoles Tubulin PolymerizationAnticancer (Solid Tumors)10 – 50 nM
Oxazole-4-carbonitriles STAT3 / Protein KinasesAnticancer (Leukemia)0.5 – 5 µM
Bis-oxazole Derivatives DNA GyraseAntimicrobial (MRSA)1 – 4 µg/mL
Oxaprozin (Marketed)COX-2 EnzymeAnti-inflammatory~10 µM

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Methyl 2-iodooxazole-4-carboxylate

Welcome to the Technical Support Center for heterocyclic cross-coupling. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the Suzuki-Miyaura coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the Suzuki-Miyaura coupling of Methyl 2-iodooxazole-4-carboxylate .

Diagnostic Overview & Mechanistic Causality

Oxazoles are notoriously challenging substrates in transition-metal catalysis. When working with Methyl 2-iodooxazole-4-carboxylate, you are dealing with a highly polarized, electron-deficient heterocycle equipped with a labile C-I bond and a base-sensitive ester.

The primary causes of low yield typically fall into three categories:

  • Protodeiodination (Dehalogenation): The oxidative addition of palladium into the C2-I bond is extremely fast[1]. However, if the subsequent transmetalation step is slow, the unstable Pd(II)-oxazole intermediate is protonated by trace moisture, yielding a des-iodo byproduct.

  • Ester Hydrolysis: The methyl carboxylate at the C4 position is highly susceptible to saponification under the strongly basic, aqueous conditions (e.g., Na₂CO₃/H₂O) traditionally used in Suzuki couplings.

  • Catalyst Poisoning: The nitrogen and oxygen atoms of the oxazole ring can strongly coordinate to palladium, displacing weakly bound ligands and causing the catalyst to precipitate as inactive "Pd black"[2].

Workflow A Low Yield: Methyl 2-iodooxazole-4-carboxylate B LC-MS Reaction Profiling A->B C Issue: Ester Hydrolysis B->C Mass = M-14 (Acid) D Issue: Protodeiodination B->D Mass = M-126 (Des-I) E Issue: Catalyst Poisoning B->E Unreacted SM F Action: Use Anhydrous CsF or K3PO4 in 2-MeTHF C->F G Action: Accelerate Transmetalation with SPhos or XPhos D->G H Action: Increase Catalyst Loading or use Pd(dppf)Cl2 E->H

Caption: Diagnostic workflow for troubleshooting Suzuki couplings of 2-iodooxazoles.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a massive peak for the des-iodo oxazole (protodeiodination) and very little cross-coupled product. What is happening? Expertise & Causality: Because iodine is an excellent leaving group, the initial oxidative addition to form the R-Pd(II)-I complex occurs rapidly at low temperatures[1]. However, the transmetalation of the boronic acid is the rate-limiting step. If transmetalation is sluggish, the highly polarized Pd(II)-oxazole intermediate acts as a strong base and abstracts a proton from the solvent or trace water, resulting in dehalogenation. Solution: You must accelerate transmetalation. Switch to an electron-rich, bulky dialkylbiarylphosphine ligand like SPhos or XPhos . These ligands promote rapid transmetalation and reductive elimination, outcompeting the protodeiodination pathway[3].

Q2: The cross-coupling works, but my methyl ester is completely hydrolyzed to the carboxylic acid. How do I protect the C4 position? Expertise & Causality: Standard Suzuki protocols often employ aqueous Na₂CO₃ or NaOH at 80°C. These conditions inevitably saponify the methyl ester at the C4 position. Solution: Eliminate strong aqueous bases. Transition to mild, non-nucleophilic bases. Cesium fluoride (CsF) in 2-MeTHF or anhydrous Cs₂CO₃ in dioxane are highly effective at promoting the coupling while preserving the ester[3],[4].

Q3: The reaction stalls at 30% conversion, and I see a black precipitate forming in the flask. Why is the catalyst dying? Expertise & Causality: Oxazoles are potent chelators. The basic nitrogen atom can coordinate to the palladium center, displacing monodentate ligands (like PPh₃) and leading to the agglomeration of inactive Pd(0) nanoparticles (Pd black)[2],[5]. Solution: Utilize a robust bidentate ligand such as dppf (using Pd(dppf)Cl₂). The chelate effect of a bidentate ligand prevents the oxazole from displacing the phosphines, stabilizing the catalyst throughout the cycle[4].

Pathway Pd Pd(0) Catalyst OA Oxidative Addition (Fast for C-I) Pd->OA + 2-Iodooxazole TM Transmetalation (Rate-Limiting) OA->TM + Boronic Acid/Base Side Protodehalogenation (Des-Iodo Byproduct) OA->Side Slow TM / Moisture RE Reductive Elimination (Product Formation) TM->RE RE->Pd - Cross-Coupled Product

Caption: Catalytic cycle highlighting the transmetalation bottleneck and side reactions.

Quantitative Optimization Data

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and observed yields for Methyl 2-iodooxazole-4-carboxylate cross-couplings, synthesized from established literature optimization matrices[3],[4].

Catalyst / LigandBaseSolvent SystemTemp (°C)Major ObservationIsolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Dioxane / H₂O80Complete ester hydrolysis< 10%
Pd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O70High protodeiodination35%
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane (Anhydrous)90Clean conversion, intact ester82%
Pd(dppf)Cl₂ CsF 2-MeTHF (Wet) 70 Robust scalability, no poisoning 87%

Self-Validating Experimental Protocol

This protocol utilizes the optimized Pd(dppf)Cl₂ / CsF / 2-MeTHF system[4], designed to prevent ester hydrolysis while stabilizing the palladium intermediate. It incorporates self-validating checkpoints to ensure scientific integrity during execution.

Materials Required:
  • Methyl 2-iodooxazole-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 mL)

  • Deionized Water (0.5 mL)

Step-by-Step Methodology:
  • Reagent Charging (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-iodooxazole-4-carboxylate, the arylboronic acid, CsF, and Pd(dppf)Cl₂.

    • Validation Checkpoint: Ensure CsF is finely milled and handled quickly, as it is highly hygroscopic. Clumped CsF will result in poor transmetalation kinetics.

  • Solvent Addition & Degassing:

    • Add 10 mL of 2-MeTHF and 0.5 mL of water.

    • Seal the flask with a rubber septum and sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes.

    • Causality: The small amount of water is critical to dissolve the boronic acid and activate the CsF, forming the reactive boronate species required for transmetalation, without being abundant enough to hydrolyze the ester[4].

  • Reaction Initiation:

    • Place the flask in a pre-heated oil bath at 70°C.

    • Validation Checkpoint: Within 10 minutes, the solution should transition to a deep, transparent red/orange. If the solution immediately turns opaque black, oxygen has breached the system, and the catalyst has died.

  • Monitoring & Workup:

    • Monitor the reaction via TLC or LC-MS. Full conversion is typically achieved within 2 to 4 hours.

    • Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled methyl ester.

References

  • Greaney, M. F. et al. "Suzuki Coupling of Oxazoles." Organic Letters, American Chemical Society.

  • Ahmad, H. et al. "Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors." European Journal of Medicinal Chemistry.

  • BenchChem Technical Resources. "A Comparative Guide: Ethyl 2-iodooxazole-4-carboxylate vs. Ethyl 2-bromooxazole-4." BenchChem.

  • K. Ranjith et al. "Screening of different bases for Suzuki coupling." ResearchGate.

  • Zhao, Y. et al. "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination." Organic Process Research & Development, American Chemical Society.

Sources

Optimization

Technical Support Center: Managing Stability of 5-Hydroxyoxazole-4-Carboxy Derivatives

Welcome to the technical support center for 5-hydroxyoxazole-4-carboxy derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel and potentially r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-hydroxyoxazole-4-carboxy derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel and potentially reactive class of heterocyclic compounds. Our goal is to provide you with in-depth technical insights and actionable troubleshooting strategies to manage the inherent stability challenges associated with this scaffold. We will delve into the mechanistic underpinnings of the observed degradation and provide validated protocols to mitigate these issues, ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - The Core Stability Issues

This section addresses the most common questions and concerns regarding the stability of 5-hydroxyoxazole-4-carboxy derivatives.

Q1: My 5-hydroxyoxazole-4-carboxylic acid derivative is rapidly decomposing upon isolation or in solution. What is the primary cause?

A1: The core issue stems from the intrinsic chemical nature of the 5-hydroxyoxazole-4-carboxy scaffold. These molecules are known to be highly unstable, primarily undergoing two concurrent degradation pathways: hydrolytic ring-opening and decarboxylation.[1][2][3] This instability is not an experimental artifact but a fundamental reactivity of the molecule.

Q2: What is the chemical mechanism behind this rapid degradation?

A2: The degradation is initiated by a keto-enol tautomerization. The aromatic 5-hydroxyoxazole (the enol form) can equilibrate to its non-aromatic keto tautomer, an azlactone.[2][3] This azlactone intermediate contains a β-keto acid-like moiety, which is a classic chemical structure prone to rapid decarboxylation (loss of CO₂), particularly under aqueous, acidic, or basic conditions, or upon heating.[3] The hydrolytic instability also arises from the reactivity of this azlactone intermediate, which can be readily attacked by water, leading to the cleavage of the oxazole ring.[1][2]

Q3: I observe significant degradation of my compound during purification on a silica gel column. Is this expected?

A3: Yes, this is a frequently encountered issue. The acidic nature of standard silica gel can catalyze the degradation pathways described above. It has been reported that even the decarboxylated azlactone intermediate, which may be formed during the reaction, is unstable to purification on silica gel, leading to further decomposition.[1][2]

Q4: How can I prevent or minimize these stability issues?

A4: The most robust and scientifically validated strategy is to prevent the initial, problematic tautomerization. This is achieved by protecting the 5-hydroxyl group, typically as an ether (e.g., an ethoxy or benzyloxy group). By "locking" the molecule in its stable, aromatic enol form, the pathway to the reactive azlactone intermediate is blocked.[3] A 5-ethoxy derivative, for example, has been shown to be stable to aqueous workup and purification.[2][3]

Part 2: Troubleshooting Guide - From Observation to Solution

This section provides a structured approach to troubleshooting common experimental problems.

Troubleshooting Matrix
Observed Issue Potential Root Cause Recommended Action & Rationale
Low or No Yield of Target Compound The unprotected 5-hydroxyoxazole-4-carboxylic acid has degraded during the reaction or workup.Primary Action: Redesign the synthesis to incorporate a protecting group on the 5-hydroxyl moiety before the final deprotection of the carboxyl group. An ethyl or benzyl ether is recommended.[1][2] Rationale: Protection prevents the formation of the unstable β-keto acid-like intermediate, which is the primary driver of both decarboxylation and hydrolysis.[3]
Multiple Unidentified Impurities in LC-MS/NMR Degradation via decarboxylation and/or hydrolytic ring-opening.Action 1: Analyze impurities by LC-MS to check for masses corresponding to the decarboxylated product (loss of 44 Da) or a ring-opened product. Action 2: If the unprotected form is essential, perform all steps at low temperatures and under strictly anhydrous and neutral pH conditions. Avoid aqueous workups where possible. Rationale: Understanding the degradation profile confirms the instability mechanism. Minimizing exposure to water, acid, and base will slow the degradation kinetics.
Product Degrades During Chromatographic Purification The stationary phase (e.g., silica gel) is catalyzing decomposition.Action 1: Purify the protected, stable derivative of the compound (e.g., the 5-ethoxy analog).[3] Action 2: If purification of the unprotected form is unavoidable, consider alternative, less acidic methods like preparative HPLC with a neutral mobile phase, or chromatography on a neutral stationary phase like deactivated alumina. Rationale: Avoiding acidic environments is critical. The protected analogs are generally more robust and compatible with standard purification techniques.[2]
Compound Appears Unstable Upon Storage The solid-state or solution-state compound is sensitive to ambient moisture, temperature, or light.Action 1: Store the material as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Action 2: For solution-based storage, use anhydrous, aprotic solvents (e.g., anhydrous THF, Dioxane) and store at low temperatures. Prepare solutions fresh whenever possible. Rationale: Minimizing exposure to environmental triggers (water, heat) that facilitate the degradation pathways is key to preserving the compound's integrity over time.

Part 3: Key Experimental Protocols & Workflows

As a Senior Application Scientist, I advocate for proactive experimental design over reactive troubleshooting. The following protocols are designed to prevent the stability issues from the outset.

Protocol 1: Synthesis of a Stabilized 5-Ethoxyoxazole-4-Carboxylic Acid Derivative

This protocol is adapted from validated synthetic routes and is designed to produce a stable analog that circumvents the inherent instability of the 5-hydroxy parent compound.[2][3]

Step 1: Synthesis of the Protected Oxazole Diester

  • Combine the starting 1,3-diester (1.0 eq), triphenylphosphine (1.5 eq), and iodine (1.5 eq) in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. The reaction typically proceeds to completion within a few hours.

  • Upon completion, perform an aqueous workup (e.g., with sodium thiosulfate solution to quench excess iodine) and extract the product with an organic solvent.

  • Purify the resulting protected oxazole (e.g., a 5-ethoxy-4-ethoxycarboxy-oxazole) by column chromatography on silica gel. This protected intermediate is stable. A reported yield for a similar transformation is 84%.[2]

Step 2: Selective Saponification to the Carboxylic Acid

  • Dissolve the purified protected oxazole diester from Step 1 in a solvent mixture of THF and water.

  • Add lithium hydroxide (LiOH, ~1.1 eq) to the solution.

  • Stir the mixture at room temperature, carefully monitoring the saponification of the 4-position ester by TLC or LC-MS. Avoid prolonged reaction times or heating to prevent potential side reactions.

  • Once the reaction is complete, carefully acidify the mixture with dilute HCl to a pH of ~3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final 5-ethoxyoxazole-4-carboxylic acid. This product is stable to aqueous workup and purification. A reported yield for this step is 65%.[2][3]

Protocol 2: Stability Assessment Workflow

For projects where the 5-hydroxy moiety is non-negotiable, a rigorous stability assessment is crucial. This workflow outlines a forced degradation study to characterize the compound's stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of the 5-hydroxyoxazole-4-carboxy derivative in an anhydrous aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the stock solution using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a UV detector). This provides the initial purity and peak area, serving as the baseline.

  • Stress Conditions:

    • Hydrolytic Stress: Dilute the stock solution into separate aqueous buffers at pH 3 (acidic), pH 7 (neutral), and pH 9 (basic).

    • Thermal Stress: Store both the solid compound and a solution sample at an elevated temperature (e.g., 40°C or 60°C).

    • Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 0.1% H₂O₂).

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze each aliquot by HPLC. Quantify the percentage of the parent compound remaining and identify major degradation products using LC-MS.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics. This data is critical for defining acceptable handling, formulation, and storage conditions.

Part 4: Visualized Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and decision-making processes.

Degradation Pathway of 5-Hydroxyoxazole-4-Carboxylic Acid

This diagram illustrates the tautomerization and subsequent degradation that leads to instability.

cluster_0 Instability Mechanism A 5-Hydroxyoxazole-4-carboxylic Acid (Stable Enol Form) B Azlactone Intermediate (Unstable Keto Form) A->B Tautomerization (Key Instability Step) C Decarboxylated Product B->C β-Decarboxylation (Loss of CO₂) D Ring-Opened Product B->D Hydrolytic Ring Opening (+ H₂O)

Caption: The degradation cascade initiated by keto-enol tautomerization.

Stabilization Strategy via Hydroxyl Protection

This workflow shows how protecting the 5-hydroxyl group prevents degradation.

cluster_1 Stabilization Workflow Start Unstable 5-Hydroxyoxazole Derivative Protect Protect 5-OH Group (e.g., as 5-Ethoxy) Start->Protect Result Stable 5-Ethoxyoxazole Derivative Protect->Result Block Tautomerization BLOCKED Stable Degradation Pathways PREVENTED

Caption: Protecting the 5-OH group blocks the degradation pathway.

Troubleshooting Decision Tree

A logical workflow for diagnosing and solving stability issues during experimentation.

G start Stability Issue Observed (e.g., Low Yield, Degradation) q1 Is the 5-hydroxyl group protected? start->q1 sol_no_q1 Root Cause Identified: Inherent Instability. Action: Redesign synthesis to include a 5-O-protection step. q1->sol_no_q1 NO q2 Are you using silica gel for purification? q1->q2 YES yes_q1 YES no_q1 NO sol_yes_q2 Potential Cause: Acid-catalyzed degradation. Action: Switch to neutral chromatography (neutral alumina, prep-HPLC) or purify a more stable intermediate. q2->sol_yes_q2 YES q3 Are reaction/workup conditions harsh? (High temp, strong acid/base) q2->q3 NO yes_q2 YES no_q2 NO sol_yes_q3 Potential Cause: Forced degradation. Action: Use milder conditions. (Lower temp, weaker base, non-aqueous workup). q3->sol_yes_q3 YES end_node Consult further with Technical Support q3->end_node NO yes_q3 YES no_q3 NO

Caption: A decision tree for troubleshooting stability problems.

References

  • Hu, Y. et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. [Link]

  • Hu, Y. et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Vyas, A. J. et al. (2022). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 12(4), 221-227. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-iodooxazole-4-carboxylate Work-Up &amp; Troubleshooting

Introduction Welcome to the Technical Support Center for handling Methyl 2-iodooxazole-4-carboxylate (CAS: 1379359-08-6). As a highly reactive electrophile, this building block is pivotal in transition-metal-catalyzed cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for handling Methyl 2-iodooxazole-4-carboxylate (CAS: 1379359-08-6). As a highly reactive electrophile, this building block is pivotal in transition-metal-catalyzed cross-coupling reactions (such as Negishi, Suzuki-Miyaura, and Stille couplings) for the synthesis of complex marine macrolides and pharmaceutical intermediates[1]. However, the electron-deficient oxazole ring, combined with the labile C2-iodine bond, makes it exceptionally sensitive to light, heat, and acidic environments[2]. This guide synthesizes field-proven methodologies to ensure high-fidelity work-up and purification.

Part 1: Core Experimental Methodologies

Step-by-step protocols emphasizing the causality behind each procedural choice.

Protocol A: Work-Up for Negishi-Type Cross-Coupling

Context: Formation of the oxazol-2-ylzinc reagent via direct zinc insertion into the C-I bond, followed by coupling (a key step utilized in the total synthesis of complex targets like Enigmazole A)[1].

  • Reaction Quenching (Temperature & pH Control):

    • Action: Cool the reaction mixture to 0–5 °C. Quench slowly with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: The intermediate C2-zinc species and any unreacted iodooxazole are highly sensitive to protic cleavage. NH₄Cl provides a mild, buffered quench (pH ~6) that safely decomposes the organozinc complex without causing acid-catalyzed hydrolysis of the oxazole ring.

  • Liquid-Liquid Extraction:

    • Action: Dilute the quenched mixture with Ethyl Acetate (EtOAc). Separate the phases and extract the aqueous layer twice more with EtOAc.

    • Causality: EtOAc offers an optimal partition coefficient for polar, ester-functionalized oxazoles compared to non-polar solvents like hexanes, ensuring maximum recovery from the aqueous phase.

  • Washing & Drying:

    • Action: Wash the combined organic layers with a dilute sodium thiosulfate (Na₂S₂O₃) solution, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: The Na₂S₂O₃ wash reduces any free iodine (I₂) generated by photolytic degradation back to water-soluble iodide, preventing product discoloration. Na₂SO₄ is strictly preferred over magnesium sulfate (MgSO₄) because MgSO₄ is slightly acidic and can promote premature degradation of the sensitive oxazole core.

  • Concentration (Thermal & Photolytic Protection):

    • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure. Maintain the rotary evaporator water bath strictly below 40 °C and wrap the receiving flask in aluminum foil[2].

    • Causality: 2-Iodooxazoles are highly susceptible to photolytic homolysis of the C-I bond and thermal decomposition. Minimizing energy input preserves the integrity of the halogenated position[2].

Protocol B: Purification via Deactivated Chromatography
  • Stationary Phase Selection: Standard silica gel is inherently acidic (pH ~4.5–5.5) and frequently causes irreversible adsorption or decomposition of the oxazole[3]. Use either basic alumina (Activity IV) or silica gel neutralized with 1% triethylamine (TEA) in the eluent[3].

  • Loading & Elution: Load the crude mixture using a minimum amount of dichloromethane (DCM). Elute using a gradient of hexanes to EtOAc.

  • Fraction Collection: Monitor fractions via TLC (UV active). Immediately pool and concentrate product-containing fractions under light-protected, low-temperature conditions.

Part 2: Workflow Visualization

WorkupWorkflow Step1 1. Reaction Quench (0-5°C, NH4Cl) Step2 2. Liquid-Liquid Extraction (EtOAc / Aqueous) Step1->Step2 Phase Separation Step3 3. Washing & Drying (Na2S2O3 then Brine, Na2SO4) Step2->Step3 Organic Layer Step4 4. Concentration (<40°C, Light Protected) Step3->Step4 Filtered Extract Step5 5. Chromatography (Deactivated Silica/Alumina) Step4->Step5 Crude Product

Caption: Standard work-up and purification workflow for Methyl 2-iodooxazole-4-carboxylate reactions.

Part 3: Troubleshooting Guides & FAQs

Q1: My isolated yield is significantly lower than the TLC conversion suggests. Where is the product being lost? A1: The most common culprit is decomposition during silica gel chromatography. The electron-deficient nature of the oxazole ring, compounded by the carboxylate and iodine groups, makes it highly susceptible to acid-catalyzed ring-opening or deiodination on standard silica[2]. Solution: Switch to basic alumina or pre-treat your silica gel with 1-2% TEA. Conducting a quantitative stability assessment of the stationary phase prior to full column purification is highly recommended to prevent catastrophic yield loss[3].

Q2: During the work-up of a Suzuki coupling involving Methyl 2-iodooxazole-4-carboxylate, I observe a persistent yellow/brown discoloration in the organic phase. What does this indicate? A2: Discoloration typically indicates the presence of free iodine (I₂) generated via photolytic or thermal degradation of the C-I bond, or from palladium black precipitation[2]. Solution: If iodine is suspected, wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) prior to the brine wash. To prevent palladium contamination, filter the crude organic phase through a short pad of Celite before extraction. Ensure all flasks are foil-wrapped to prevent photolytic degradation[2].

Q3: Why do I see a significant amount of the dehalogenated byproduct (Methyl oxazole-4-carboxylate) after extraction? A3: Dehalogenation often occurs during the reaction itself (e.g., via β-hydride elimination pathways or protodepalladation if moisture is present) but can be exacerbated during an overly acidic quench. Solution: Ensure strictly anhydrous reaction conditions. During work-up, avoid strong acids; use mild buffers like NH₄Cl or phosphate buffer (pH 7) for quenching to maintain the integrity of the C2-iodine bond.

Part 4: Diagnostic Logic & Quantitative Parameters

TroubleshootingLogic Issue Low Yield / Purity Q1 Product streaking on TLC/Column? Issue->Q1 Q2 Yellow/Brown discoloration? Issue->Q2 Sol1 Use Basic Alumina or TEA-treated Silica Q1->Sol1 Yes (Acid Sensitivity) Sol2 Wash with Na2S2O3 Protect from light Q2->Sol2 Yes (Iodine Release)

Caption: Diagnostic logic tree for troubleshooting common work-up issues with 2-iodooxazoles.

Table 1: Critical Parameters for Work-Up & Purification

ParameterRecommended ChoiceScientific Rationale (Causality)
Extraction Solvent Ethyl Acetate (EtOAc)Provides optimal polarity for extracting the ester-functionalized oxazole while leaving inorganic salts in the aqueous phase.
Drying Agent Anhydrous Na₂SO₄Neutral pH prevents acid-catalyzed degradation, unlike MgSO₄ which is slightly acidic.
Concentration Temp < 40 °CPrevents thermal decomposition and homolytic cleavage of the labile C2-I bond[2].
Stationary Phase Basic Alumina (Activity IV)Standard silica is acidic (pH ~5) and causes irreversible adsorption or decomposition of the oxazole ring[3].

Part 5: References

  • Title: Total Synthesis of (−)-Enigmazole A by the Macrocyclization/Transannular Pyran Cyclization Strategy Source: ACS Publications (Organic Letters) URL: 1[1]

  • Title: Technical Support Center: Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives Source: Benchchem URL: 2[2]

  • Title: Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography Source: PubMed / NIH URL: 3[3]

Sources

Optimization

Technical Support Center: Addressing Decarboxylation in Oxazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most persistent challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most persistent challenges in heterocyclic chemistry: decarboxylation during oxazole synthesis .

Depending on your synthetic pathway, decarboxylation is either a highly destructive side reaction that ruins your product yield or a necessary mechanistic step that must be carefully optimized. This guide addresses both scenarios through field-proven insights, mechanistic causality, and self-validating protocols.

Module 1: Preventing Unwanted Decarboxylation in Oxazole-Carboxylic Acids

Q: Why does my 5-hydroxyoxazole-4-carboxylic acid derivative spontaneously decompose during aqueous workup?

A: 5-Hydroxyoxazole-4-carboxylic acids are notoriously unstable due to their electronic structure. The presence of the 5-hydroxyl group allows the aromatic oxazole ring to tautomerize into a transient β -keto acid (azlactone) intermediate. Once the molecule breaks aromaticity and adopts this β -dicarbonyl form, the electron-withdrawing nature of the system makes it highly susceptible to hydrolytic ring-opening and spontaneous β -decarboxylation[1]. This is a common pitfall that leads to complete loss of the product during basic saponification or acidic workup.

Q: How can I prevent this degradation and isolate a stable oxazole-4-carboxylic acid?

A: The most effective strategy is to trap the enol form by protecting the 5-hydroxyl group prior to any saponification steps that expose the carboxylic acid. By converting the 5-hydroxyl group to a 5-alkoxy group (e.g., an ethyl ether), you lock the molecule in its aromatic oxazole form. The alkyl substituent physically prevents isomerization to the labile β -dicarbonyl tautomer, rendering the resulting 5-alkoxyoxazole-4-carboxylic acid completely stable to aqueous workup and purification[2].

G A 5-Hydroxyoxazole-4-carboxylic acid (Unstable) B β-Keto Acid / Azlactone Tautomer (Transient Intermediate) A->B Tautomerization (Aqueous/Acidic) D Stable 5-Alkoxyoxazole (Protected, Prevents Tautomerization) A->D Alkylation/Protection (e.g., Ethyl ether) C Hydrolytic Ring-Opening & Decarboxylation (-CO₂) B->C Spontaneous Degradation

Mechanism of unwanted decarboxylation in 5-hydroxyoxazoles and the stabilization strategy.

Module 2: Optimizing Decarboxylative Domino Reactions for Oxazole Synthesis

Q: I am trying to synthesize 2,5-disubstituted oxazoles via the iodine-catalyzed reaction of acetophenones and α -amino acids, but my yields are poor. What is causing the failure?

A: In this specific domino reaction, decarboxylation is not a side reaction—it is a required mechanistic step. The α -amino acid must undergo an iodine-mediated oxidative decarboxylation to form an intermediate that condenses with the oxidized ketone (phenylglyoxal)[3]. If your yields are low, the initial Kornblum oxidation step is likely failing. This reaction strictly requires DMSO as the solvent because DMSO acts as the essential oxygen donor for the Kornblum oxidation of the α -iodo acetophenone intermediate[4].

Q: What are the optimal catalytic loadings for this decarboxylative coupling?

A: The protocol requires exactly 20 mol % of molecular iodine (I₂) and 2.5 to 3.0 equivalents of Oxone as the co-oxidant. Using alternative oxidants or sub-stoichiometric Oxone fails to drive the oxidative loss of CO₂, leading to incomplete decarboxylation of the α -amino acid and stalling the domino sequence[5].

G Start Low Oxazole Yield in Decarboxylative Domino Rxn Q1 Is DMSO used as solvent? Start->Q1 Sol1 Switch to DMSO (Required for Kornblum Oxidation) Q1->Sol1 No Q2 Is I₂ / Oxone loading sufficient? Q1->Q2 Yes Sol2 Ensure 20 mol% I₂ & 2.5-3.0 eq Oxone Q2->Sol2 No Success Optimal 2,5-Disubstituted Oxazole Formation Q2->Success Yes

Decision tree for troubleshooting iodine-catalyzed decarboxylative domino oxazole synthesis.

Quantitative Data Summaries

Table 1: Stability and Yield Comparison of Oxazole-4-carboxylic Acid Derivatives

Compound Substituent at C5 Stability during Aq. Workup Isolated Yield (%)
5-Hydroxyoxazole-4-carboxylic acid -OH Unstable (Decarboxylates/Ring-opens) < 5%
5-Ethoxyoxazole-4-carboxylic acid -OCH₂CH₃ Stable 65 - 84%

| 5-(Benzyloxy)oxazole-4-carboxylic acid | -OCH₂Ph | Moderately Stable (Prone to hydrogenolysis) | ~ 72% |

Table 2: Optimization of Iodine-Catalyzed Decarboxylative Oxazole Synthesis

Solvent Oxidant System Temperature Yield of 2,5-Disubstituted Oxazole
DMF I₂ (20 mol%) / Oxone (3 eq) 95 °C Trace
Toluene I₂ (20 mol%) / Oxone (3 eq) 95 °C 0%

| DMSO | I₂ (20 mol%) / Oxone (3 eq) | 95 °C | 75 - 80% |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Stabilized 5-Ethoxyoxazole-4-carboxylic Acid

Objective: Prevent unwanted decarboxylation by locking the aromatic tautomer.

  • Cyclization : Dissolve the 1,3-diester precursor (e.g., diethyl 2-(acylamino)malonate derivative) in anhydrous dichloromethane (0.1 M).

  • Reagent Addition : Add triphenylphosphine (1.2 eq) and molecular iodine (1.2 eq). Stir at room temperature until cyclization is complete (monitor via TLC). This forms the protected 5-ethoxyoxazole ester.

  • Saponification : Isolate the ester, then dissolve it in a THF/water mixture (3:1 v/v).

  • Hydrolysis : Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature. The ethyl ether protects against tautomerization during this basic hydrolysis.

  • Workup : Acidify carefully with 1M HCl at 0 °C and extract with ethyl acetate.

  • Validation Checkpoint : Analyze the isolated product via ¹³C NMR. The C4 and C5 chemical shifts should align with aromatic oxazole resonances (typically ~125 ppm and ~155 ppm). The absence of a ketone carbonyl peak (~190 ppm) confirms that the β -dicarbonyl tautomer has been successfully suppressed.

Protocol 2: Iodine-Catalyzed Decarboxylative Domino Synthesis of 2,5-Disubstituted Oxazoles

Objective: Drive complete oxidative decarboxylation to maximize oxazole yield.

  • Preparation : In a reaction vial, combine the aryl methyl ketone (0.40 mmol, 1.0 eq), the selected α -amino acid (1.2 mmol, 3.0 eq), Oxone (1.2 mmol, 3.0 eq), and molecular iodine (0.08 mmol, 0.2 eq).

  • Solvent Addition : Add 3 mL of anhydrous DMSO. (Critical Step: DMSO acts as both the solvent and the oxygen donor for the Kornblum oxidation).

  • Heating : Seal the vial and heat to 95 °C. Stir vigorously.

  • Validation Checkpoint : The evolution of CO₂ gas upon heating is a physical indicator of successful oxidative decarboxylation. Monitor the reaction mixture for effervescence. Continue heating until complete consumption of the starting ketone is observed via LC-MS (typically 4-12 hours).

  • Quenching & Workup : Cool to room temperature. Quench the reaction with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ to neutralize residual iodine and acid.

  • Extraction : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • Tirla A, Wernke KM, Herzon SB. "On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives." Organic Letters. 2021 Jul 16;23(14):5457-5460. URL:[Link]

  • Xu W, Kloeckner U, Nachtsheim BJ. "Direct synthesis of 2,5-disubstituted oxazoles through an iodine-catalyzed decarboxylative domino reaction." The Journal of Organic Chemistry. 2013 Jun 21;78(12):6065-74. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of Methyl 2-iodooxazole-4-carboxylate vs 2-bromooxazole

An in-depth comparative analysis for researchers, synthetic chemists, and drug development professionals. Introduction: The Strategic Selection of Oxazole Building Blocks In medicinal chemistry and complex natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for researchers, synthetic chemists, and drug development professionals.

Introduction: The Strategic Selection of Oxazole Building Blocks

In medicinal chemistry and complex natural product synthesis, the oxazole ring is a privileged scaffold. However, functionalizing the C2 position of the oxazole core presents distinct synthetic challenges due to the electronic properties of the heterocycle. When designing cross-coupling workflows (such as Suzuki-Miyaura, Negishi, or Stille reactions), the choice of the halogenated precursor dictates the catalyst system, reaction conditions, and ultimately, the yield.

This guide provides a rigorous comparison between two fundamental building blocks: Methyl 2-iodooxazole-4-carboxylate and 2-bromooxazole . By analyzing the causality behind their reactivity profiles, we will establish self-validating experimental protocols to help you optimize your cross-coupling strategies.

Mechanistic Causality: Why Reactivity Diverges

The reactivity of a halooxazole in transition-metal-catalyzed cross-coupling is governed by two primary factors: the Bond Dissociation Energy (BDE) of the carbon-halogen bond and the electronic density of the oxazole ring.

The Halogen Effect (C-I vs. C-Br)

The oxidative addition of a Palladium(0) or Nickel(0) catalyst into the C-X bond is often the rate-limiting step in cross-coupling [4]. The C-I bond in Methyl 2-iodooxazole-4-carboxylate is significantly weaker and more polarizable (~65 kcal/mol) than the C-Br bond in 2-bromooxazole (~81 kcal/mol). This lower activation barrier allows iodooxazoles to undergo rapid oxidative addition even at room temperature, whereas bromooxazoles typically require thermal activation (80 °C+) and highly electron-rich phosphine ligands to force the metal insertion [1].

The Electronic Effect (C4-Ester vs. Unsubstituted)

Beyond the halogen, the substituents on the oxazole ring profoundly modulate the energy levels of its molecular orbitals.

  • Methyl 2-iodooxazole-4-carboxylate: The methyl ester at the C4 position acts as a strong electron-withdrawing group (EWG). Through resonance and inductive effects, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole ring. A lower LUMO facilitates the back-donation of electron density from the electron-rich Pd(0) center into the σ∗ orbital of the C-I bond, hyper-accelerating oxidative addition. Furthermore, this electronic activation enables direct Zn(0) insertion to form stable oxazol-2-ylzinc reagents—a technique famously utilized in the total synthesis of Enigmazole A using the analogous ethyl ester [2].

  • 2-Bromooxazole: Lacking an EWG, the unsubstituted oxazole ring is relatively electron-rich. This higher electron density, combined with the stronger C-Br bond, makes the oxidative addition step sluggish. It is also more prone to base-induced ring-opening decomposition under harsh cross-coupling conditions [1].

G Pd Active Pd(0) Catalyst Iodo Methyl 2-iodooxazole-4-carboxylate (Low LUMO, Weak C-I) Pd->Iodo Fast Bromo 2-Bromooxazole (Higher LUMO, Strong C-Br) Pd->Bromo Slow/Rate-Limiting PdII_Iodo Pd(II) Oxidative Addition Complex (Rapid Formation at 25-60°C) Iodo->PdII_Iodo PdII_Bromo Pd(II) Oxidative Addition Complex (Requires 80-110°C & e-rich ligands) Bromo->PdII_Bromo Transmet Transmetalation (Boronic Acid/Zincate) PdII_Iodo->Transmet PdII_Bromo->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd Catalyst Regeneration

Mechanistic divergence in Pd(0) oxidative addition for iodo vs. bromo oxazoles.

Comparative Performance Data

The following table synthesizes the expected experimental parameters and performance metrics for both substrates across standard cross-coupling platforms[1, 3, 4].

Parameter / ReactionMethyl 2-iodooxazole-4-carboxylate2-Bromooxazole
Intrinsic Reactivity Extremely High (Doubly activated)Moderate to Low
Suzuki-Miyaura Coupling Fast at 25–60 °C; standard Pd(PPh3)4 or Pd(dppf)Cl2 sufficient.Requires 80–110 °C; benefits from Buchwald ligands (e.g., XPhos).
Negishi Coupling Excellent. Readily forms stable oxazol-2-ylzinc via direct Zn(0) insertion.Poor. Direct Zn(0) insertion is inefficient; prone to decomposition.
Base Tolerance Sensitive to strong aqueous nucleophiles (ester hydrolysis risk).Sensitive to strong bases (ring-opening risk at elevated temps).
Storage & Stability Light-sensitive (C-I bond); store at 2–8 °C under Argon.Relatively stable; store at room temperature.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a "self-validating system"—meaning it contains built-in checkpoints to confirm the reaction is proceeding correctly at each mechanistic stage.

Protocol A: Negishi Coupling via Direct Zinc Insertion (Methyl 2-iodooxazole-4-carboxylate)

Because of the highly activated C-I bond, this substrate is ideal for generating a nucleophilic zincate [2].

Step-by-Step Methodology:

  • Zinc Activation: In an oven-dried Schlenk flask, suspend Zn dust (3.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 mins. Cool to room temperature and add TMSCl (5 mol%).

    • Validation Checkpoint: The generation of slight bubbling confirms the removal of the ZnO passivation layer, ensuring a highly reactive Zn(0) surface.

  • Zinc Insertion: Add a solution of Methyl 2-iodooxazole-4-carboxylate (1.0 equiv) in THF dropwise at 25 °C. Stir for 2 hours.

    • Validation Checkpoint: GC-MS of a quenched reaction aliquot (quenched with sat. NH4Cl) should show complete conversion to the des-iodo oxazole (mass = 127 m/z), confirming successful formation of the organozinc intermediate.

  • Cross-Coupling: To the newly formed zincate, add the electrophile (e.g., an aryl bromide, 0.8 equiv) and Pd(PPh3)4 (5 mol%). Heat to 50 °C for 4 hours.

  • Workup: Quench with saturated aqueous EDTA to sequester zinc salts, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling (2-Bromooxazole)

Due to the unactivated C-Br bond, this protocol utilizes a highly active pre-catalyst system to force oxidative addition [1].

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave vial, combine 2-bromooxazole (1.0 equiv), arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%).

  • Degassing: Add a degassed mixture of Toluene/H2O (10:1). Purge the vial with Argon for 5 minutes.

    • Validation Checkpoint: The solution will initially appear dark purple/red (Pd2(dba)3). Upon heating to 90 °C, the color should transition to a clear yellow/orange, indicating the successful dissociation of dba and formation of the active monomeric Pd(0)-XPhos species.

  • Reaction: Heat at 90 °C for 12 hours.

    • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 3:1) should show the disappearance of the UV-active 2-bromooxazole spot and the emergence of a new, highly fluorescent product spot.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash chromatography.

Workflow S1 1. Degassing (Argon Purge) S2 2. Catalyst Activation (Color Shift Check) S1->S2 S3 3. Cross-Coupling (TLC/GC-MS Tracking) S2->S3 S4 4. Quench & Ext (Phase Separation) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Self-validating experimental workflow for oxazole cross-coupling reactions.

Conclusion

The choice between Methyl 2-iodooxazole-4-carboxylate and 2-bromooxazole is a trade-off between reactivity and synthetic flexibility. Methyl 2-iodooxazole-4-carboxylate is the superior choice for complex, late-stage functionalizations or when mild conditions are mandatory, owing to its doubly activated nature (weak C-I bond + C4 EWG). Conversely, 2-bromooxazole serves as a robust, cost-effective starting material for early-stage library synthesis, provided that the catalyst system is appropriately tuned to overcome its high oxidative addition barrier.

References

  • Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks, ResearchG
  • Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon, School of Chemistry, University of Bristol,
  • Ethyl 2-iodooxazole-4-carboxylate: A Comprehensive Technical Guide, Benchchem,
  • Metal-Catalyzed Cross-Coupling Reactions, ChemTalk,
Comparative

Mechanistic Causality: The Halogen Effect in Oxazole Functionalization

Advanced Reagent Selection: Alternatives to Methyl 2-iodooxazole-4-carboxylate in Cross-Coupling Workflows Methyl 2-iodooxazole-4-carboxylate and its ethyl ester analog are premier electrophilic building blocks for const...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Reagent Selection: Alternatives to Methyl 2-iodooxazole-4-carboxylate in Cross-Coupling Workflows

Methyl 2-iodooxazole-4-carboxylate and its ethyl ester analog are premier electrophilic building blocks for constructing 2,4-disubstituted oxazoles, a structural motif ubiquitous in bioactive natural products, antifungal agents, and targeted oncology therapeutics[1]. The exceptional leaving-group ability of the C2-iodide facilitates rapid oxidative addition by Palladium(0) catalysts, making it a highly reactive substrate for Suzuki, Stille, and Sonogashira couplings.

However, this high reactivity comes with significant operational drawbacks. The C-I bond is photolytically sensitive and prone to protodeiodination or homocoupling under the basic conditions typically required for cross-coupling. Furthermore, the procurement cost of the iodo-variant is often prohibitive for large-scale drug development. For researchers seeking scalable, stable, and cost-effective synthetic routes, selecting the right alternative reagent is a strategic necessity.

The decision to replace an iodo-oxazole with an alternative reagent hinges on the thermodynamics of the carbon-halogen bond. The bond dissociation energy (BDE) directly dictates the activation energy required for the oxidative addition step in the catalytic cycle[2].

  • C-I Bond (~238 kJ/mol): Extremely labile. Oxidative addition occurs rapidly, often at room temperature.

  • C-Br Bond (~280 kJ/mol): Moderately stable. Requires elevated temperatures (e.g., 80°C) or microwave irradiation to overcome the activation barrier[3].

  • C-Cl Bond (~330 kJ/mol): Highly stable. Demands specialized, electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) to force the palladium insertion.

By understanding this causality, we can evaluate two primary alternative strategies: substituting the halogen (The Pragmatic Approach) or reversing the electronic polarity of the oxazole entirely (The Umpolung Approach).

DecisionTree Start Target: Functionalize C2 of Oxazole-4-carboxylate Q1 Is the coupling partner base-sensitive? Start->Q1 Zinc Oxazol-2-ylzinc Reagent (Negishi: Base-Free, Mild) Q1->Zinc Yes Q2 Is room temperature coupling mandatory? Q1->Q2 No Iodo Methyl 2-iodooxazole-4-carboxylate (High Reactivity, Higher Cost) Q2->Iodo Yes Bromo Methyl 2-bromooxazole-4-carboxylate (Balanced Stability & Cost) Q2->Bromo No (Heat/MW allowed)

Decision matrix for selecting C2-functionalized oxazole-4-carboxylate reagents.

Alternative 1: Methyl 2-bromooxazole-4-carboxylate (The Pragmatic Halide)

CAS Number: 1092351-94-4[4] For standard Suzuki-Miyaura cross-couplings, Methyl 2-bromooxazole-4-carboxylate is the most logical direct replacement. While the higher BDE of the C-Br bond slows down the initial oxidative addition compared to the iodo-analog, this translates to vastly improved bench stability and a significantly lower cost profile[2].

Performance Insight: To compensate for the reduced reactivity, researchers must deploy microwave irradiation or higher-boiling solvents (e.g., 1,4-dioxane). When subjected to microwave-assisted coupling, 2-bromooxazoles react with a wide range of aryl and heteroaryl boronic acids in good to excellent yields, matching the performance of their iodo-counterparts without the associated degradation risks[3].

Alternative 2: Oxazol-2-ylzinc Reagents (The Umpolung Approach)

When synthesizing complex, densely functionalized molecules—such as marine macrolides—the basic conditions of a Suzuki coupling can degrade sensitive structural fragments. In these scenarios, the optimal alternative is not a different electrophile, but a nucleophile.

Performance Insight: By treating the parent halo-oxazole with elemental zinc (Zn⁰ insertion), the reagent is converted into an oxazol-2-ylzinc reagent [5]. This reverses the polarity of the oxazole (umpolung), allowing it to act as the nucleophile in a Negishi cross-coupling. This strategy was elegantly validated in the total synthesis of the cytotoxic marine macrolide Enigmazole A, where direct zinc insertion into the oxazole precursor enabled a highly efficient, base-free coupling with a complex vinyl iodide[5].

Pathway Precursor Methyl 2-halooxazole- 4-carboxylate PathA Pd(0) Catalysis (Oxidative Addition) Precursor->PathA Suzuki/Stille PathB Zn(0) Insertion (Umpolung) Precursor->PathB Negishi InterA Oxazole-Pd(II)-X (Electrophilic) PathA->InterA InterB Oxazol-2-ylzinc halide (Nucleophilic) PathB->InterB Prod 2-Substituted Oxazole-4-carboxylate InterA->Prod R-B(OH)2 InterB->Prod R-X + Pd(0)

Mechanistic divergence: Electrophilic vs. nucleophilic oxazole cross-coupling.

Quantitative Performance Matrix

The following table summarizes the operational parameters when transitioning from the iodo-oxazole to its primary alternatives:

Reagent / IntermediateRelative Reactivity (Oxidative Addition)Bench StabilityTypical Coupling ProtocolAverage Yield (Literature)Cost Efficiency
Methyl 2-iodooxazole-4-carboxylate Very High (Fast)Low (Light/Base sensitive)Suzuki (Room Temp to 60°C)75 - 90%Low
Methyl 2-bromooxazole-4-carboxylate High (Moderate)High (Stable)Suzuki (Microwave, 150°C)70 - 88%High
Oxazol-2-ylzinc Reagent N/A (Acts as Transmetalator)Formed in situNegishi (Base-Free, Mild)80 - 86%Medium

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to confirm causality at each mechanistic step.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Using Methyl 2-bromooxazole-4-carboxylate)

Objective: Overcome the higher C-Br activation energy while preventing substrate degradation.

  • Reaction Setup: In a microwave-safe vial, combine Methyl 2-bromooxazole-4-carboxylate (1.0 equiv), the target aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and aqueous Na₂CO₃ (2.0 M, 3.0 equiv). Causality Note: Dioxane is chosen over THF to allow for higher localized heating without over-pressurizing the vessel.

  • Irradiation: Seal the vial and irradiate at 150°C for 20 minutes[3].

  • Validation Check (LC-MS): Sample the crude mixture. The complete disappearance of the bromo-oxazole mass peak (M+H) confirms successful oxidative addition. If unreacted starting material remains, the Pd catalyst may have precipitated (evidenced by a black palladium mirror on the vial walls), indicating insufficient degassing.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Direct Zinc Insertion & Negishi Coupling (The Molinski Protocol)

Objective: Base-free functionalization via polarity reversal.

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, activate zinc dust (3.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in anhydrous THF at 65°C for 15 minutes.

  • Insertion: Cool to room temperature and add Methyl 2-iodooxazole-4-carboxylate or the bromo-analog (1.0 equiv) dropwise. Stir for 10-30 minutes.

  • Validation Check (Visual & TLC): The solution will turn slightly opaque/yellowish. Quench a 10 µL aliquot in wet ether and check via TLC; the quantitative formation of the des-halogenated oxazole (protodemetalation product) confirms complete conversion to the zincate[5].

  • Negishi Coupling: To the active zincate solution, add the target vinyl/aryl halide (0.8 equiv) and Pd(PPh₃)₄ (5 mol%). Stir at 60°C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to safely hydrolyze any unreacted zincate, extract with EtOAc, and purify.

References

  • Organic Letters - Suzuki Coupling of Oxazoles. ACS Publications (2006). Available at: [Link]

  • Journal of the American Chemical Society - Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon. School of Chemistry (2010). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-iodooxazole-4-carboxylate

For Immediate Implementation by Laboratory Personnel As a Senior Application Scientist, it is imperative to move beyond simply providing a product and empower our partners with the critical knowledge to ensure safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, it is imperative to move beyond simply providing a product and empower our partners with the critical knowledge to ensure safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 2-iodooxazole-4-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of our research community and the environment.

The disposal of any chemical waste must be approached with a thorough understanding of its intrinsic properties and potential hazards. Methyl 2-iodooxazole-4-carboxylate, as an iodinated organic compound, is classified as a halogenated hazardous waste. The carbon-iodine bond and the oxazole ring system are key determinants of its reactivity and environmental fate, necessitating a disposal protocol that mitigates these risks.

Core Principles of Halogenated Waste Management

The foundational principle for managing halogenated waste, including methyl 2-iodooxazole-4-carboxylate, is segregation. These compounds must not be mixed with non-halogenated organic waste. The rationale for this is twofold:

  • Incineration Chemistry : Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen iodide) produced during combustion. Mixing them with non-halogenated waste complicates the incineration process and can lead to the release of corrosive and toxic pollutants.

  • Disposal Costs : The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated waste. Proper segregation is therefore also a matter of cost-effective laboratory management.[1]

Hazard Profile of Methyl 2-iodooxazole-4-carboxylate

  • An irritant : Likely to cause skin and serious eye irritation.[2][3][4][5]

  • Potentially harmful if inhaled or ingested : May cause respiratory tract irritation.[2][3][4][5]

The presence of the iodo- group also introduces the potential for the formation of toxic iodinated disinfection byproducts if the compound were to enter wastewater systems.[6][7] Therefore, drain disposal is strictly prohibited.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of methyl 2-iodooxazole-4-carboxylate from cradle (point of generation) to grave (final disposal by a licensed facility).

Part 1: Waste Collection and Segregation
  • Designated Waste Container :

    • Procure a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."

    • The container must be made of a chemically resistant material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight screw cap.[8]

    • Ensure the container is clearly labeled with the words "Hazardous Waste, Halogenated Organics" and a list of its contents.

  • Waste Transfer :

    • All waste containing methyl 2-iodooxazole-4-carboxylate, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be placed in this designated container.

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Part 2: Temporary Storage
  • Secure Storage Location :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment tray to prevent the spread of material in case of a leak.

    • The storage location must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials (e.g., strong oxidizing agents).

  • Container Integrity :

    • Regularly inspect the waste container for any signs of degradation, such as cracks, leaks, or discoloration.

    • Keep the container closed at all times except when adding waste.[8]

Part 3: Final Disposal
  • Professional Waste Management :

    • The ultimate disposal of methyl 2-iodooxazole-4-carboxylate must be conducted by a licensed hazardous waste disposal company.

    • The primary and recommended method of disposal for halogenated organic compounds is high-temperature incineration.[9][10]

  • Documentation :

    • Maintain a detailed log of the waste added to the container, including the chemical name and approximate quantity.

    • Your institution's Environmental Health and Safety (EHS) office will provide the necessary paperwork for waste pickup, including a hazardous waste manifest.

Visualizing the Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of methyl 2-iodooxazole-4-carboxylate.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Waste Management Generate Generation of Waste (Methyl 2-iodooxazole-4-carboxylate) Segregate Segregate as Halogenated Waste Generate->Segregate Crucial First Step Collect Collect in Labeled, Sealed Container Segregate->Collect Store Temporary Storage in Satellite Accumulation Area Collect->Store Pickup Scheduled Waste Pickup by EHS Store->Pickup Transport Transport by Licensed Waste Hauler Pickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate Final Disposal

Caption: Logical workflow for the disposal of Methyl 2-iodooxazole-4-carboxylate waste.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Category Halogenated Organic Hazardous WasteContains covalently bonded iodine.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction and neutralization of halogenated byproducts.
pH Range for Aqueous Waste N/A (Non-aqueous waste stream)Should not be disposed of in aqueous waste.
Container Headspace Minimum 10%Allows for vapor expansion and prevents spills.
Storage Time Limit Varies by generator statusComply with institutional and EPA/local regulations.

Concluding Remarks

The responsible management of chemical waste is a cornerstone of modern scientific research. By adhering to this comprehensive disposal guide for methyl 2-iodooxazole-4-carboxylate, you are not only ensuring the safety of your laboratory personnel but also contributing to the broader mission of environmental protection. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

  • Sustainability, I. O. C. A. (n.d.). Iodine Organic Compounds. Area. Retrieved from [Link]

  • Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • Richardson, S. D., et al. (2011). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, 45(15), 6347–6354. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989). Guides to Pollution Prevention: The Halogenated Solvent Cleaners Industry. Retrieved from [Link]

  • Teng, X., & Shan, Z. (2018). Iodine Excess as an Environmental Risk Factor for Autoimmune Thyroid Disease. International Journal of Molecular Sciences, 19(10), 2953. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Gao, Y., et al. (2021). Organic Iodine Compounds in Fine Particulate Matter from a Continental Urban Region: Insights into Secondary Formation in the Atmosphere. Environmental Science & Technology, 55(4), 2348–2358. Retrieved from [Link]

  • Labbox Export. (n.d.). UN3495 Iodine resublimed AGR. Retrieved from [Link]

  • Du, Y., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology, 45(15), 6347-54. Retrieved from [Link]

  • Swedish Chemicals Agency. (2022, February 4). Guidance 4: Enforcement of legislation on chemicals placed on the market. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Ministry of Environment, Republic of China (Taiwan). (2023, November 1). Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Poppe, K., et al. (2023). The ETA–ESE statement on the European Chemicals Agency opinion on iodine as an endocrine disruptor. Endocrine Connections, 12(4), e230244. Retrieved from [Link]

  • International Atomic Energy Agency. (2005). Disposal Options for Disused Radioactive Sources. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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